BCX 1470 methanesulfonate
説明
特性
IUPAC Name |
(2-carbamimidoyl-1-benzothiophen-6-yl) thiophene-2-carboxylate;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S2.CH4O3S/c15-13(16)12-6-8-3-4-9(7-11(8)20-12)18-14(17)10-2-1-5-19-10;1-5(2,3)4/h1-7H,(H3,15,16);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPAUXMAIOICMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1=CSC(=C1)C(=O)OC2=CC3=C(C=C2)C=C(S3)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BCX 1470 Methanesulfonate: A Technical Guide on its Mechanism of Action as a Dual Inhibitor of the Complement System
For Researchers, Scientists, and Drug Development Professionals
Abstract
BCX 1470 methanesulfonate is a synthetic, small-molecule serine protease inhibitor that demonstrates potent inhibitory activity against key enzymes of the complement system. This document provides a comprehensive overview of the mechanism of action of BCX 1470, detailing its molecular targets, inhibitory effects, and preclinical evidence. Through its dual inhibition of Factor D and C1s, BCX 1470 effectively blocks both the alternative and classical pathways of the complement cascade, highlighting its potential as a therapeutic agent for complement-mediated diseases. While its primary mechanism is well-defined within the complement system, its direct interaction with plasma kallikrein has not been substantiated in publicly available literature. No clinical trial data for BCX 1470 is currently available.
Introduction to the Complement System and its Pathological Role
The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens and in the clearance of immune complexes and apoptotic cells. It comprises a network of over 30 plasma and cell-surface proteins that interact in a tightly regulated cascade. Three primary pathways initiate complement activation: the classical, alternative, and lectin pathways. All three converge at the cleavage of the central component, C3, leading to the formation of the membrane attack complex (MAC) and the release of pro-inflammatory anaphylatoxins.
While essential for immune surveillance, aberrant or excessive activation of the complement system is implicated in the pathophysiology of a wide range of inflammatory and autoimmune diseases, including paroxysmal nocturnal hemoglobinuria (PNH), atypical hemolytic uremic syndrome (aHUS), and myasthenia gravis. Consequently, targeting key regulatory points within the complement cascade represents a promising therapeutic strategy.
Molecular Mechanism of Action of this compound
This compound is a potent inhibitor of two key serine proteases in the complement system: Factor D of the alternative pathway and C1s of the classical pathway.[1][2][3][4][5]
Inhibition of the Alternative Pathway via Factor D
The alternative pathway is a crucial amplification loop for all three complement pathways and is continuously active at a low level in plasma. Factor D is the rate-limiting enzyme of this pathway, responsible for cleaving Factor B when it is bound to C3b, forming the alternative pathway C3 convertase (C3bBb). By inhibiting Factor D, BCX 1470 effectively halts the formation of this convertase, thereby preventing the amplification of complement activation.[1][4]
Inhibition of the Classical Pathway via C1s
The classical pathway is typically initiated by the binding of C1q to antigen-antibody complexes. This binding leads to the sequential activation of the serine proteases C1r and C1s. Activated C1s is responsible for cleaving C4 and C2, which then assemble to form the classical pathway C3 convertase (C4b2a). BCX 1470's potent inhibition of C1s blocks this crucial step, preventing the propagation of the classical pathway cascade.[1][2][3][4][5]
Quantitative Data on Inhibitory Activity
The inhibitory potency of BCX 1470 has been quantified through various in vitro assays. The following table summarizes the key half-maximal inhibitory concentration (IC50) values.
| Target/Process | IC50 Value | Fold-Selectivity vs. Trypsin | Reference(s) |
| Enzyme Inhibition | |||
| Factor D | 96 nM | 3.4-fold | [1][2][3][4] |
| C1s | 1.6 nM | 200-fold | [1][2][3][4] |
| Trypsin | 326 nM | - | [3][5] |
| Hemolysis Inhibition | |||
| Classical Pathway-mediated Hemolysis | 46 nM | - | [1] |
| Alternative Pathway-mediated Hemolysis | 330 nM | - | [1] |
Preclinical Evidence of Efficacy
The functional consequence of BCX 1470's dual inhibitory activity has been demonstrated in both in vitro and in vivo models.
In Vitro Hemolysis Assays
BCX 1470 effectively inhibits the lysis of red blood cells (hemolysis) mediated by both the classical and alternative complement pathways, confirming its functional blockade of these cascades in a biologically relevant context.[1]
In Vivo Reverse Passive Arthus Reaction
In a rat model of immune complex-mediated inflammation, the reverse passive Arthus (RPA) reaction, administration of BCX 1470 was shown to block the development of the reaction. This in vivo activity underscores the potential of BCX 1470 to mitigate complement-driven inflammation and tissue damage.[1][5]
Experimental Protocols
Detailed experimental protocols for the studies cited are not fully available in the public domain. However, based on standard methodologies, the following outlines the likely approaches.
| Experiment | General Methodology |
| Enzyme Inhibition Assays (Factor D & C1s) | The inhibitory activity of BCX 1470 against purified Factor D and C1s was likely determined using a chromogenic or fluorogenic substrate-based assay. The enzyme, inhibitor, and substrate would be incubated together, and the rate of substrate cleavage measured spectrophotometrically or fluorometrically. IC50 values would be calculated by fitting the dose-response data to a suitable model. |
| Hemolysis Assays | To assess the inhibition of the classical pathway, antibody-sensitized sheep red blood cells are incubated with normal human serum (as a source of complement) in the presence of varying concentrations of BCX 1470. For the alternative pathway, rabbit or guinea pig red blood cells are used in a buffer that selectively allows alternative pathway activation. The extent of hemolysis is quantified by measuring the absorbance of released hemoglobin. |
| Reverse Passive Arthus Reaction (RPA) | This in vivo model of localized immune complex-mediated vasculitis is induced by intradermal injection of an antigen (e.g., bovine serum albumin) into an animal that has been previously sensitized with the corresponding antibody administered intravenously. BCX 1470 would be administered systemically or locally before or after the antigen challenge, and the resulting edema and inflammation at the injection site would be quantified. |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the points of intervention of BCX 1470 within the complement pathways and a general workflow for an enzyme inhibition assay.
Relationship with Plasma Kallikrein
While BCX 1470 is a serine protease inhibitor, publicly available data does not indicate significant inhibitory activity against plasma kallikrein. The primary targets identified and characterized are Factor D and C1s of the complement system. Further studies would be required to definitively assess the interaction, if any, between BCX 1470 and the kallikrein-kinin system.
Clinical Development Status
There is no publicly available information on clinical trials for this compound.
Conclusion
This compound is a potent dual inhibitor of the classical and alternative complement pathways through its targeted inhibition of the serine proteases C1s and Factor D, respectively. This mechanism of action is supported by robust in vitro quantitative data and preclinical in vivo evidence. Its ability to modulate a key inflammatory cascade suggests its potential as a therapeutic candidate for a variety of complement-mediated diseases. Further research is warranted to explore its full therapeutic potential and to clarify its interaction with other serine protease systems.
References
- 1. Haemolysis Inhibition Assay - Creative Biolabs [creative-biolabs.com]
- 2. Hemolytic Assay Protocol for C2 - Creative Biolabs [creative-biolabs.com]
- 3. C3 Analysis by Hemolysis Assay Protocol - Creative Biolabs [creative-biolabs.com]
- 4. Methods for Quantitative Detection of Antibody-induced Complement Activation on Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring the 50% Haemolytic Complement (CH50) Activity of Serum - PMC [pmc.ncbi.nlm.nih.gov]
BCX 1470 Methanesulfonate: A Technical Guide to Complement System Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
BCX 1470 methanesulfonate is a synthetic, small-molecule serine protease inhibitor that demonstrates potent and specific inhibition of key enzymes within the complement system. By targeting Factor D of the alternative pathway and C1s of the classical pathway, BCX 1470 effectively blocks the amplification cascades of complement activation, highlighting its therapeutic potential in a range of complement-mediated inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of the mechanism of action of BCX 1470, detailed experimental protocols for assessing its inhibitory activity, and a summary of its quantitative effects on the complement system.
Introduction to the Complement System and BCX 1470
The complement system is a critical component of the innate immune system, comprising a complex network of plasma proteins that act in a cascade to eliminate pathogens and cellular debris. Activation of the complement system can occur through three primary pathways: the classical, alternative, and lectin pathways. While essential for host defense, dysregulation of the complement system can lead to excessive inflammation and tissue damage, contributing to the pathophysiology of numerous diseases.
This compound is a potent inhibitor of serine proteases, key enzymes that drive the complement cascade.[1] Its dual-targeting mechanism, inhibiting both the classical and alternative pathways, makes it a subject of significant interest for therapeutic development.
Mechanism of Action
BCX 1470 exerts its inhibitory effects by targeting two key serine proteases in the complement cascade:
-
Factor D: A crucial enzyme in the alternative pathway, Factor D is responsible for cleaving Factor B when it is bound to C3b, leading to the formation of the alternative pathway C3 convertase (C3bBb). By inhibiting Factor D, BCX 1470 prevents the amplification loop of the alternative pathway.
-
C1s: A key component of the C1 complex in the classical pathway, activated C1s cleaves C4 and C2 to form the classical pathway C3 convertase (C4b2a). Inhibition of C1s by BCX 1470 blocks the initiation and propagation of the classical pathway.
The inhibitory action of BCX 1470 on these enzymes effectively halts the downstream events of the complement cascade, including the production of anaphylatoxins (C3a and C5a), opsonins (C3b), and the formation of the membrane attack complex (MAC).
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Enzyme Inhibition
| Target Enzyme | IC50 (nM) | Fold-Better Inhibition vs. Trypsin |
| C1s | 1.6[1][2][3] | 200-fold[1][2][3] |
| Factor D | 96[1][2][3] | 3.4-fold[1][2][3] |
| Trypsin | 326[2] | N/A |
Table 2: In Vitro Hemolytic Activity Inhibition
| Pathway | Target Cells | IC50 (nM) |
| Classical Pathway | Antibody-sensitized Sheep Red Blood Cells | 46[1] |
| Alternative Pathway | Rabbit Red Blood Cells | 330[1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro Enzyme Inhibition Assays
This assay measures the ability of BCX 1470 to inhibit the enzymatic activity of purified C1s using a chromogenic substrate.
Materials:
-
Purified human C1s
-
Chromogenic substrate for C1s (e.g., N-α-carbobenzoxy-L-lysine thiobenzyl ester)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add a fixed concentration of purified human C1s to each well.
-
Add the serially diluted BCX 1470 or vehicle control (DMSO) to the wells containing C1s and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the chromogenic substrate and DTNB to each well.
-
Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of color development is proportional to the C1s esterolytic activity.
-
Calculate the percentage of inhibition for each concentration of BCX 1470 relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
This assay is similar to the C1s assay but uses purified Factor D and a substrate specific for its activity.
Materials:
-
Purified human Factor D
-
Synthetic thioester substrate for Factor D
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Assay Buffer (e.g., Tris-buffered saline with MgCl2)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Protocol:
-
Follow the same general procedure as the C1s esterolytic activity assay, substituting purified Factor D for C1s and using a substrate and buffer optimized for Factor D activity.
-
Monitor the reaction and calculate the IC50 value as described for the C1s assay.
Hemolytic Assays
This assay measures the ability of BCX 1470 to inhibit the lysis of antibody-sensitized sheep red blood cells (SRBCs) by the classical complement pathway in normal human serum.[4]
Materials:
-
Sheep red blood cells (SRBCs)
-
Anti-SRBC antibody (hemolysin)
-
Normal human serum (as a source of complement)
-
Gelatin Veronal Buffer with Ca2+ and Mg2+ (GVB++)
-
This compound stock solution (in DMSO)
-
96-well U-bottom microplate
-
Spectrophotometer
Protocol:
-
Wash SRBCs with GVB++ and sensitize them by incubation with an optimal concentration of anti-SRBC antibody.
-
Prepare serial dilutions of this compound in GVB++.
-
In a 96-well plate, add a fixed dilution of normal human serum to each well.
-
Add the serially diluted BCX 1470 or vehicle control to the wells containing the serum and pre-incubate.
-
Add the antibody-sensitized SRBCs to each well to initiate the reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding cold GVB++ and pellet the remaining intact cells by centrifugation.
-
Transfer the supernatant to a flat-bottom plate and measure the absorbance of the released hemoglobin at 412 nm.
-
Calculate the percentage of hemolysis for each inhibitor concentration relative to a 100% lysis control (cells lysed with water) and a 0% lysis control (cells with buffer only).
-
Determine the IC50 value by plotting the percentage of hemolysis inhibition against the logarithm of the inhibitor concentration.
This assay measures the ability of BCX 1470 to inhibit the lysis of rabbit red blood cells (RRBCs) by the alternative complement pathway in normal human serum.[4]
Materials:
-
Rabbit red blood cells (RRBCs)
-
Normal human serum
-
Gelatin Veronal Buffer with Mg2+ and EGTA (GVB-Mg-EGTA) to chelate Ca2+ and block the classical pathway.
-
This compound stock solution (in DMSO)
-
96-well U-bottom microplate
-
Spectrophotometer
Protocol:
-
Wash RRBCs with GVB-Mg-EGTA.
-
Follow the same general procedure as the classical pathway hemolytic assay, using RRBCs instead of sensitized SRBCs and GVB-Mg-EGTA as the assay buffer.
-
Calculate the percentage of hemolysis and determine the IC50 value as described for the CH50 assay.
In Vivo Reverse Passive Arthus (RPA) Reaction in Rats
This in vivo model assesses the anti-inflammatory effect of BCX 1470 in an immune complex-mediated inflammatory reaction in the skin.
Materials:
-
Sprague-Dawley rats
-
Bovine serum albumin (BSA)
-
Rabbit anti-BSA antibody
-
This compound formulation for injection
-
Evans blue dye (for measuring plasma extravasation)
-
Saline
Protocol:
-
Anesthetize the rats and shave the dorsal skin.
-
Administer this compound or vehicle control to the rats via an appropriate route (e.g., intravenous or intraperitoneal) at a specified time before inducing the Arthus reaction.
-
Induce the RPA reaction by intradermally injecting a fixed amount of anti-BSA antibody into multiple sites on the back of each rat.
-
Immediately after the intradermal injections, administer a solution of BSA mixed with Evans blue dye intravenously.
-
After a defined period (e.g., 4 hours), euthanize the animals and excise the skin at the injection sites.
-
Quantify the edema by measuring the weight of the excised skin punch biopsies.
-
Quantify plasma extravasation by extracting the Evans blue dye from the skin samples and measuring its absorbance.
-
Compare the extent of edema and plasma extravasation in the BCX 1470-treated group to the vehicle control group to determine the percentage of inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the complement pathways and the experimental workflow for assessing complement inhibition.
Caption: Complement pathways and points of inhibition by BCX 1470.
Caption: Workflow for classical and alternative pathway hemolytic assays.
Conclusion
This compound is a potent dual inhibitor of the classical and alternative complement pathways. Its well-characterized in vitro and in vivo activities make it a valuable tool for complement research and a promising candidate for the development of therapeutics for complement-mediated diseases. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for scientists and researchers working in this field.
References
- 1. benchchem.com [benchchem.com]
- 2. Esterolytic Activity Analysis of C1r and C1s Protocol - Creative Biolabs [creative-biolabs.com]
- 3. Simplified assays of hemolytic activity of the classical and alternative complement pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Classical Pathway of Hemolytic Assay Protocol - Creative Biolabs [creative-biolabs.com]
BCX 1470 Methanesulfonate: A Comprehensive Technical Guide on its Core Function as a Serine Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BCX 1470 methanesulfonate, also known as sebetralstat, is a potent, orally bioavailable, and selective small molecule inhibitor of plasma kallikrein. This serine protease plays a pivotal role in the pathophysiology of Hereditary Angioedema (HAE), a rare genetic disorder characterized by recurrent episodes of severe swelling. By competitively and reversibly inhibiting plasma kallikrein, BCX 1470 effectively blocks the excessive production of bradykinin, the key mediator of vasodilation and increased vascular permeability that leads to angioedema attacks. This technical guide provides an in-depth overview of BCX 1470, focusing on its mechanism of action, inhibitory kinetics, selectivity, and the experimental methodologies used to characterize its function.
Introduction
Serine proteases are a large family of enzymes that cleave peptide bonds in proteins, with a serine residue serving as the nucleophilic amino acid at the active site. They are involved in a multitude of physiological processes, including digestion, blood coagulation, and immunity.[1] Dysregulation of serine protease activity is implicated in numerous diseases, making them attractive targets for therapeutic intervention.
This compound has emerged as a significant therapeutic candidate, primarily for the treatment of HAE.[2] HAE is most commonly caused by a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH), a key regulator of the contact system.[3] This deficiency leads to uncontrolled activation of plasma kallikrein and the subsequent overproduction of bradykinin.[3][4] BCX 1470 directly addresses this underlying pathology by inhibiting plasma kallikrein.[5] The compound has also been shown to inhibit other serine proteases of the complement system, such as Factor D and C1s.[1][6]
Mechanism of Action
BCX 1470 is a competitive and reversible inhibitor of plasma kallikrein.[5] Its mechanism involves binding to the active site of the enzyme, thereby preventing the binding and cleavage of its natural substrate, high-molecular-weight kininogen (HMWK). This inhibition directly halts the generation of bradykinin.[5]
Signaling Pathway: The Kallikrein-Kinin System
The kallikrein-kinin system is a complex cascade that, when dysregulated, leads to the symptoms of HAE. The diagram below illustrates the central role of plasma kallikrein and the point of intervention for BCX 1470.
Quantitative Data: Inhibitory Activity
The potency and selectivity of BCX 1470 have been quantified through various in vitro assays. The following tables summarize the key inhibitory constants.
| Enzyme Target | Inhibitory Constant | Value | Reference(s) |
| Plasma Kallikrein | Ki | 3.02 ± 0.33 nM | [5] |
| IC50 (isolated enzyme) | 6.0 nM | [5] | |
| IC50 (whole plasma) | ~200 nM | [5] | |
| Factor D | IC50 | 96 nM | [1][6] |
| C1s | IC50 | 1.6 nM | [1][6] |
| Trypsin | IC50 | 326 nM | [1] |
Table 1: Inhibitory constants of BCX 1470 against target serine proteases.
| Protease | IC50 | Fold Selectivity vs. Plasma Kallikrein | Reference(s) |
| Plasma Kallikrein | 6.0 nM | - | [5] |
| Factor XIIa | >40,000 nM | >6667 | [3] |
| Factor Xa | >10,000 nM | >1667 | [3] |
| Factor VIIa | >10,000 nM | >1667 | [3] |
| Thrombin | >40,000 nM | >6667 | [3] |
| Plasmin | >40,000 nM | >6667 | [3] |
| Trypsin | >40,000 nM | >6667 | [3] |
| Tissue Kallikrein | >40,000 nM | >6667 | [3] |
Table 2: Selectivity profile of Sebetralstat (BCX 1470) against various serine proteases.[3]
Experimental Protocols
In Vitro Enzyme Inhibition Assays
A fluorogenic substrate-based kinetic assay is utilized to determine the inhibitory activity of BCX 1470 against purified plasma kallikrein.
Methodology:
-
Reagents: Purified human plasma kallikrein, this compound, and a fluorogenic substrate such as H-D-Pro-Phe-Arg-AFC are used.[6] The assay is typically performed in a buffer such as Tris or HEPES at physiological pH.
-
Procedure: The enzyme is pre-incubated with varying concentrations of the inhibitor in a microplate well. The reaction is initiated by the addition of the fluorogenic substrate.
-
Data Acquisition: The increase in fluorescence, corresponding to substrate cleavage, is monitored over time using a fluorescence plate reader.
-
Analysis: The initial velocity of the reaction is calculated for each inhibitor concentration. The IC50 value is then determined by fitting the data to a dose-response curve.
This assay assesses the inhibitory effect of BCX 1470 in a more physiologically relevant environment.
Methodology:
-
Sample: Human plasma (from healthy volunteers or HAE patients) is used.
-
Activation: The kallikrein-kinin system is activated in vitro by adding dextran sulfate (6.25 µg/mL).[5]
-
Inhibition: The plasma is pre-incubated with varying concentrations of BCX 1470.
-
Measurement: The plasma kallikrein activity is measured using a fluorogenic substrate, and the cleavage of HMWK can also be quantified.[5]
The inhibitory activity of BCX 1470 against Factor D and C1s is determined by measuring the inhibition of their esterolytic activity.[4][7]
Methodology:
-
Enzymes and Substrates: Purified Factor D or C1s are used with appropriate synthetic chromogenic or fluorogenic substrates.
-
Procedure: The assay follows a similar principle to the plasma kallikrein assay, where the enzyme is incubated with the inhibitor before the addition of the substrate.
-
Detection: The cleavage of the substrate is monitored by measuring the change in absorbance or fluorescence.
In Vivo Efficacy Models
Animal models are crucial for evaluating the therapeutic potential of drug candidates. A murine model of HAE has been utilized to assess the in vivo efficacy of kallikrein inhibitors.
Methodology:
-
Animal Model: Genetically modified mice, such as those with a deficiency in the C1-inhibitor gene (Serping1 knockout), are used to mimic the human condition of HAE.
-
Induction of Angioedema: An acute HAE-like attack can be induced, for example, by intravenous injection of a silica nanoparticle suspension.
-
Drug Administration: BCX 1470 (sebetralstat) is administered orally. In clinical trials, single doses of 300 mg and 600 mg have been evaluated.[8]
-
Efficacy Assessment: The primary endpoint is often the prevention or reduction of a physiological response indicative of an angioedema attack, such as a drop in blood pressure or an increase in vascular permeability measured by Evans Blue dye extravasation.
Structural Insights from Crystallography
The co-crystal structure of sebetralstat (the active form of this compound) in complex with plasma kallikrein has been solved (PDB accession code: 8A3Q), providing a detailed understanding of its binding mode.[3][9]
Key Interactions:
-
U-shaped Conformation: Sebetralstat adopts a characteristic U-shaped conformation within the active site.[3]
-
Pi-stacking Interactions: A network of π-stacking interactions stabilizes the binding, involving residues such as Tyr174, Trp215, and His57.[3][9]
-
Hydrogen Bonding: Hydrogen bonds are formed with the backbone of Gly99 and Ser214, and the side chain of Lys192.[9]
-
Induced Fit: The binding of sebetralstat induces a conformational change in the active site, particularly a "Trp flip" of Trp215, which contributes to its high potency and selectivity.[3]
Conclusion
This compound (sebetralstat) is a well-characterized serine protease inhibitor with high potency and selectivity for plasma kallikrein. Its mechanism of action directly targets the underlying cause of HAE by preventing the overproduction of bradykinin. The comprehensive data from in vitro and in vivo studies, supported by detailed structural information, provide a strong rationale for its development as a therapeutic agent for HAE. This technical guide has summarized the core data and methodologies that underpin our understanding of this promising drug candidate, offering a valuable resource for researchers and drug development professionals in the field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BCX-1470 | Factor D/C1s inhibitor | Probechem Biochemicals [probechem.com]
- 5. kalvista.com [kalvista.com]
- 6. kalvista.com [kalvista.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. publications.aap.org [publications.aap.org]
- 9. researchgate.net [researchgate.net]
The Discovery and Synthesis of BCX 1470 Methanesulfonate: A Serine Protease Inhibitor Targeting the Complement System
For Researchers, Scientists, and Drug Development Professionals
Abstract
BCX 1470 methanesulfonate is a potent, small-molecule serine protease inhibitor that has demonstrated significant activity against key enzymes of the complement system, a critical component of the innate immune response. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound. It details the compound's mechanism of action, summarizes its in vitro and in vivo activity, and provides methodologies for its synthesis and key biological assays. The information presented is intended to serve as a valuable resource for researchers and drug development professionals working in the fields of immunology, inflammation, and complement-mediated diseases.
Introduction: The Complement System as a Therapeutic Target
The complement system is a complex cascade of plasma proteins that plays a crucial role in host defense against pathogens and in the clearance of immune complexes and apoptotic cells. However, dysregulation of the complement system can lead to excessive inflammation and tissue damage, contributing to the pathogenesis of a wide range of diseases, including autoimmune disorders, inflammatory conditions, and ischemia-reperfusion injury.
The complement cascade is activated through three main pathways: the classical, alternative, and lectin pathways. All three pathways converge on the cleavage of the central component C3, leading to the formation of the membrane attack complex (MAC) and the release of potent pro-inflammatory mediators. Serine proteases are essential for the activation and propagation of the complement cascade. Two such key enzymes are C1s, a component of the C1 complex that initiates the classical pathway, and Factor D, the rate-limiting enzyme of the alternative pathway. The strategic inhibition of these proteases presents a promising therapeutic approach for modulating complement activation and mitigating its detrimental effects.
Discovery of this compound
The discovery of this compound stemmed from a focused effort to identify small-molecule inhibitors of complement-activating serine proteases. The development program, detailed in patent WO 98/55471, centered on the design of compounds capable of selectively targeting enzymes like C1s and Factor D.
The core chemical scaffold of BCX 1470 is a benzothiophene structure. The discovery process likely involved the screening of a library of compounds against the target enzymes, followed by lead optimization through medicinal chemistry efforts to enhance potency, selectivity, and pharmacokinetic properties. While specific details of the structure-activity relationship (SAR) studies are not extensively published in the public domain, the final selection of BCX 1470, chemically named (2-carbamimidoyl-1-benzothiophen-6-yl) thiophene-2-carboxylate, highlights the importance of the amidino group for interacting with the active site of the serine proteases and the benzothiophene-carboxylate core for overall binding affinity and molecular positioning. The methanesulfonate salt form was likely chosen to improve the compound's solubility and stability.[1][2]
Synthesis of this compound
The chemical synthesis of this compound, as inferred from related synthetic procedures for benzothiophene derivatives, likely involves a multi-step process. A plausible synthetic route is outlined below, based on common organic chemistry transformations.
Disclaimer: The following is a generalized synthetic scheme and has not been experimentally verified from the primary literature for BCX 1470.
-
Step 1: Synthesis of the Benzothiophene Core: This can be achieved through various methods, such as the reaction of a substituted o-thiocresol with an appropriate electrophile, followed by cyclization.
-
Step 2: Functionalization of the Benzothiophene Core: Introduction of the carboxylate and the precursor to the amidino group at the 6- and 2-positions, respectively. This could involve electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions.
-
Step 3: Formation of the Thiophene Ester: Esterification of the 6-hydroxybenzothiophene intermediate with thiophene-2-carbonyl chloride.
-
Step 4: Formation of the Amidino Group: Conversion of a nitrile or a related functional group at the 2-position to the final amidino moiety. This is often achieved by reaction with ammonia or its equivalent.
-
Step 5: Salt Formation: Treatment of the free base of BCX 1470 with methanesulfonic acid to yield the methanesulfonate salt.
A detailed, step-by-step experimental protocol would require access to the specific examples outlined in the patent literature.
Mechanism of Action and In Vitro Activity
This compound is a competitive inhibitor of serine proteases, with a particularly high affinity for C1s and Factor D of the complement system. By binding to the active site of these enzymes, it prevents the cleavage of their natural substrates, thereby blocking the propagation of the classical and alternative complement pathways.
Quantitative In Vitro Data
The inhibitory activity of BCX 1470 has been quantified using various in vitro assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Target Enzyme/Pathway | Assay Type | IC50 Value (nM) | Reference |
| Factor D | Esterolytic Activity | 96 | [1][3][4] |
| C1s | Esterolytic Activity | 1.6 | [1][3][4] |
| Trypsin | Esterolytic Activity | 326 | [1] |
| Classical Pathway | Hemolysis Inhibition | 46 | [5] |
| Alternative Pathway | Hemolysis Inhibition | 330 | [5] |
These data demonstrate that BCX 1470 is a potent inhibitor of C1s and Factor D, with significantly greater selectivity for C1s over trypsin.[1] The potent inhibition of both the classical and alternative complement pathways is further confirmed by the hemolysis inhibition assays.[5]
Experimental Protocols
Objective: To determine the concentration of BCX 1470 required to inhibit 50% of the enzymatic activity of C1s and Factor D.
Materials:
-
Purified human C1s and Factor D
-
Chromogenic or fluorogenic substrate specific for each enzyme (e.g., a peptide substrate with a p-nitroanilide or 7-amino-4-methylcoumarin leaving group)
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Method:
-
Prepare serial dilutions of BCX 1470 in the assay buffer.
-
In a 96-well plate, add the enzyme (C1s or Factor D) to each well.
-
Add the different concentrations of BCX 1470 to the wells and incubate for a pre-determined time at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the chromogenic or fluorogenic substrate to each well.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Objective: To assess the ability of BCX 1470 to inhibit complement-mediated lysis of red blood cells.
Materials:
-
For Classical Pathway: Antibody-sensitized sheep red blood cells (erythrocytes).
-
For Alternative Pathway: Rabbit red blood cells.
-
Normal human serum (as a source of complement).
-
Gelatin veronal buffer (GVB) with appropriate cations (Ca2+ and Mg2+ for classical; Mg2+ and EGTA for alternative).
-
This compound stock solution (in DMSO).
-
96-well microplate.
-
Microplate reader.
Method:
-
Prepare serial dilutions of BCX 1470 in the appropriate GVB buffer.
-
In a 96-well plate, add normal human serum (diluted in GVB) to each well.
-
Add the different concentrations of BCX 1470 to the wells and incubate.
-
Add the appropriate red blood cells (sensitized sheep or rabbit) to each well.
-
Incubate the plate at 37°C for a sufficient time to allow for hemolysis (e.g., 30-60 minutes).
-
Centrifuge the plate to pellet the intact red blood cells.
-
Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 412 nm).
-
Calculate the percentage of hemolysis for each inhibitor concentration relative to a positive control (serum without inhibitor) and a negative control (buffer only).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
In Vivo Preclinical Efficacy
The in vivo efficacy of BCX 1470 has been evaluated in a rat model of immune complex-mediated inflammation, the reverse passive Arthus (RPA) reaction.[1][5] This model mimics the inflammatory processes seen in certain human diseases.
Reverse Passive Arthus (RPA) Reaction in Rats
In this model, administration of BCX 1470 was shown to block the development of edema, a hallmark of the inflammatory response.[1] This demonstrates that the in vitro inhibition of complement translates to a tangible anti-inflammatory effect in a living organism.
Experimental Protocol: Reverse Passive Arthus Reaction
Objective: To evaluate the anti-inflammatory effect of BCX 1470 in a rat model of immune complex-induced dermal inflammation.
Materials:
-
Male Wistar rats
-
Antigen (e.g., bovine serum albumin - BSA)
-
Antibody against the antigen (e.g., rabbit anti-BSA)
-
Evans blue dye (to measure plasma extravasation)
-
This compound
-
Vehicle control
-
Calipers for measuring edema
Method:
-
Anesthetize the rats.
-
Inject the antibody intradermally into a designated site on the rat's paw or back.
-
Administer BCX 1470 or vehicle control either systemically (e.g., intravenously or orally) or locally at various time points relative to the antibody injection.
-
After a specific time, inject the antigen intravenously along with Evans blue dye.
-
The formation of immune complexes at the site of antibody injection will trigger an inflammatory response, leading to increased vascular permeability and edema.
-
Measure the extent of edema at different time points using calipers.
-
The amount of Evans blue dye extravasated into the tissue can also be quantified as a measure of vascular leakage.
-
Compare the degree of edema and dye extravasation in the BCX 1470-treated group to the vehicle-treated group to determine the anti-inflammatory efficacy.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Signaling Pathway of Complement Inhibition by BCX 1470
Caption: Inhibition of the Classical and Alternative Complement Pathways by BCX 1470.
Experimental Workflow for In Vitro Hemolysis Inhibition Assay
Caption: Workflow for the in vitro hemolysis inhibition assay.
Conclusion
This compound is a potent and selective inhibitor of the serine proteases C1s and Factor D, key enzymes in the classical and alternative complement pathways, respectively. Its discovery represents a significant advancement in the development of small-molecule therapeutics for complement-mediated diseases. The data summarized in this guide highlight its promising in vitro and in vivo activity. The provided experimental methodologies offer a foundation for researchers to further investigate the properties of this and similar compounds. Future research could focus on elucidating the detailed structure-activity relationships, optimizing its pharmacokinetic profile, and exploring its therapeutic potential in a broader range of inflammatory and autoimmune conditions.
References
An In-depth Technical Guide to BCX 1470 Methanesulfonate for Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
BCX 1470 methanesulfonate is a potent, synthetic, small-molecule serine protease inhibitor that has been investigated for its role in modulating the complement system, a critical component of the innate immune response. This document provides a comprehensive technical overview of BCX 1470, summarizing its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers in immunology and drug development exploring the therapeutic potential of complement inhibition.
Introduction
The complement system is a complex cascade of proteins that plays a crucial role in host defense against pathogens and in the inflammatory process. However, dysregulation of the complement system is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases. Consequently, the development of complement inhibitors has become a significant area of therapeutic research. This compound emerged from early drug discovery efforts as a dual inhibitor of key enzymes in the classical and alternative complement pathways.
Mechanism of Action
BCX 1470 is a serine protease inhibitor that specifically targets two key enzymes of the complement system: C1s and Factor D.[1][2][3][4]
-
C1s: A key enzyme in the classical complement pathway , which is typically activated by antibody-antigen complexes.
-
Factor D: The rate-limiting enzyme in the alternative complement pathway , which is a critical amplification loop for all complement activation pathways.
By inhibiting these two proteases, BCX 1470 effectively blocks the activation and amplification of the complement cascade, thereby reducing the generation of downstream inflammatory mediators.
Signaling Pathways
The following diagrams illustrate the points of intervention of BCX 1470 in the classical and alternative complement pathways.
Quantitative Data
The inhibitory activity of BCX 1470 has been quantified through various in vitro assays. The methanesulfonate salt form is noted for its enhanced water solubility and stability.
| Target/Assay | IC50 Value | Reference |
| Esterolytic Activity | ||
| Human C1s | 1.6 nM | [1][2][3][4] |
| Human Factor D | 96 nM | [1][2][3][4] |
| Trypsin | 326 nM | [5] |
| Hemolytic Activity | ||
| Classical Pathway (RBC) | 46 nM | [4] |
| Alternative Pathway (RBC) | 330 nM | [4] |
In Vivo Efficacy: Reverse Passive Arthus (RPA) Reaction
BCX 1470 has demonstrated anti-inflammatory effects in a rat model of reverse passive Arthus (RPA) reaction, a model of immune complex-mediated inflammation. Administration of BCX 1470 was shown to block the development of RPA-induced edema.[2][3]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Esterolytic Activity Assay
This protocol is a general guideline for determining the esterolytic activity of serine proteases like C1s and Factor D and the inhibitory effect of compounds like BCX 1470.
Objective: To measure the ability of BCX 1470 to inhibit the cleavage of a chromogenic substrate by C1s or Factor D.
Materials:
-
Purified human C1s or Factor D
-
Chromogenic substrate (e.g., N-α-carbobenzoxy-L-lysine thiobenzyl ester for C1s)
-
DTNB (Ellman's reagent)
-
Tris-HCl buffer (pH 7.5)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of BCX 1470 in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of BCX 1470 in Tris-HCl buffer.
-
In a 96-well plate, add the diluted BCX 1470, the serine protease (C1s or Factor D), and the buffer.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the chromogenic substrate.
-
Immediately add DTNB to the wells.
-
Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of BCX 1470 relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Hemolytic Assay (Classical and Alternative Pathways)
This protocol provides a general framework for assessing the inhibitory effect of BCX 1470 on the classical and alternative complement pathways through the lysis of red blood cells (RBCs).
Objective: To measure the ability of BCX 1470 to inhibit complement-mediated hemolysis.
Materials:
-
For Classical Pathway:
-
Antibody-sensitized sheep red blood cells (EAs)
-
Normal human serum (as a source of complement)
-
Gelatin veronal buffer with Ca2+ and Mg2+ (GVB++)
-
-
For Alternative Pathway:
-
Rabbit red blood cells (RaRBCs)
-
Normal human serum
-
Gelatin veronal buffer with Mg2+ and EGTA (GVB/Mg-EGTA)
-
-
This compound
-
96-well V-bottom microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of BCX 1470 in the appropriate buffer (GVB++ for classical, GVB/Mg-EGTA for alternative).
-
In a 96-well plate, add the diluted BCX 1470 and normal human serum.
-
Incubate for a specific time (e.g., 30 minutes) at 37°C.
-
Add the appropriate red blood cells (EAs for classical, RaRBCs for alternative) to each well.
-
Incubate the plate at 37°C for a set duration (e.g., 60 minutes) to allow for hemolysis.
-
Centrifuge the plate to pellet the remaining intact RBCs.
-
Carefully transfer the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 415 nm, which corresponds to the amount of hemoglobin released.
-
Include controls for 0% hemolysis (buffer only) and 100% hemolysis (RBCs lysed with water).
-
Calculate the percentage of hemolysis for each BCX 1470 concentration and determine the IC50 value.
Reverse Passive Arthus (RPA) Reaction in Rats
This protocol is based on the established model of RPA and is intended to evaluate the in vivo anti-inflammatory activity of BCX 1470.
Objective: To assess the ability of BCX 1470 to inhibit immune complex-induced edema in the skin of rats.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Ovalbumin (OVA)
-
Rabbit anti-OVA IgG
-
Evans blue dye
-
This compound
-
Saline solution
-
Anesthetic
Procedure:
-
Administer BCX 1470 or vehicle control to the rats via an appropriate route (e.g., intravenous or intraperitoneal) at various doses.
-
After a predetermined time, anesthetize the rats.
-
Inject rabbit anti-OVA IgG intradermally at several sites on the shaved dorsal skin.
-
Immediately after the intradermal injections, administer OVA mixed with Evans blue dye intravenously.
-
Allow the reaction to proceed for a set period (e.g., 4 hours).
-
Euthanize the animals and excise the skin at the injection sites.
-
Measure the diameter of the blue-stained area (edema) at each injection site.
-
To quantify the extravasated dye, the skin samples can be incubated in formamide to extract the Evans blue, and the absorbance of the formamide extract can be measured at 620 nm.
-
Calculate the percentage of inhibition of edema for each dose of BCX 1470 compared to the vehicle control group.
Experimental Workflow Diagram
Developmental Status
Based on available information, this compound was an early-stage compound in the portfolio of BioCryst Pharmaceuticals. The company has since advanced other complement inhibitors, such as BCX9930 (development now discontinued) and BCX10013, into or towards clinical development.[6][7][8][9] This suggests that the development of BCX 1470 was likely discontinued in favor of these newer candidates. There is no evidence to suggest that BCX 1470 entered human clinical trials.
Conclusion
This compound is a potent dual inhibitor of the classical and alternative complement pathways, demonstrating significant in vitro and in vivo activity. While its development appears to have been discontinued, the data and methodologies associated with its preclinical evaluation remain a valuable resource for researchers in the field of complement-mediated diseases. The information provided in this technical guide offers a comprehensive foundation for understanding the biological activity of BCX 1470 and for designing further studies in the area of complement modulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BCX-1470 | Factor D/C1s inhibitor | Probechem Biochemicals [probechem.com]
- 5. Novel Insights into Factor D Inhibition [mdpi.com]
- 6. tipranks.com [tipranks.com]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. BioCryst Discontinues Mid-Stage Factor D Inhibitor - BioSpace [biospace.com]
- 9. BioCryst Discontinues BCX9930 Development; Sees Positive Near-term Financial Impact | Nasdaq [nasdaq.com]
Investigating the Alternative Complement Pathway with BCX 1470: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system, a cornerstone of innate immunity, plays a critical role in host defense against pathogens. However, its dysregulation can lead to tissue damage and contribute to the pathogenesis of a wide range of inflammatory and autoimmune diseases. The alternative pathway (AP) of the complement system is a key amplification loop for all complement-activating signals and is continuously active at a low level in plasma. Its proper regulation is crucial to prevent erroneous attacks on host tissues. Consequently, the AP has emerged as a prime therapeutic target for a multitude of disorders.
This technical guide focuses on BCX 1470, a synthetic small molecule serine protease inhibitor, as a tool to investigate and modulate the alternative complement pathway. BCX 1470 exhibits potent inhibitory activity against key enzymes of the complement cascade, making it a valuable research compound for elucidating the role of the alternative pathway in disease models and for exploring the potential of complement inhibition as a therapeutic strategy.
Mechanism of Action of BCX 1470
BCX 1470 is a potent inhibitor of Factor D and C1s, two critical serine proteases in the complement system.[1][2][3][4]
-
Factor D is the rate-limiting enzyme of the alternative pathway. It cleaves Factor B when it is bound to C3b, leading to the formation of the C3 convertase (C3bBb), the central amplification enzyme of the AP. By inhibiting Factor D, BCX 1470 directly and effectively shuts down the AP amplification loop.
-
C1s is a key enzyme in the classical pathway of complement activation. While the primary focus of this guide is the alternative pathway, the dual inhibitory action of BCX 1470 is an important characteristic to consider in experimental design and data interpretation.
The inhibitory effect of BCX 1470 on these enzymes translates into the blockade of the downstream events of the complement cascade, including the generation of anaphylatoxins (C3a and C5a), opsonins (C3b), and the formation of the membrane attack complex (MAC).
Quantitative Data
The inhibitory potency of BCX 1470 has been characterized in various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Inhibitory Activity of BCX 1470 against Serine Proteases
| Target Enzyme | IC50 Value (nM) | Reference |
| Factor D | 96 | [1][2][3][4] |
| C1s | 1.6 | [1][2][3][4] |
| Trypsin | 326 | [1] |
IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Inhibition of Complement Pathway-Mediated Hemolysis by BCX 1470
| Pathway | Target Cells | IC50 Value (nM) | Reference |
| Classical Pathway | Sensitized Sheep Erythrocytes | 46 | [4] |
| Alternative Pathway | Rabbit Erythrocytes | 330 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section provides an overview of key experimental protocols used to characterize the activity of BCX 1470.
Esterolytic Activity Assay for Factor D and C1s
This assay measures the ability of BCX 1470 to inhibit the enzymatic activity of purified Factor D or C1s using a chromogenic substrate.
Materials:
-
Purified human Factor D or C1s
-
Chromogenic substrate specific for the enzyme (e.g., a thioester substrate)
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4)
-
BCX 1470
-
96-well microplate
-
Microplate reader
Methodology:
-
Prepare a series of dilutions of BCX 1470 in the assay buffer.
-
In a 96-well plate, add the assay buffer, the chromogenic substrate, and the different concentrations of BCX 1470.
-
Initiate the reaction by adding a fixed concentration of purified Factor D or C1s to each well.
-
Incubate the plate at 37°C for a specific period.
-
Measure the absorbance of the product of the enzymatic reaction at an appropriate wavelength using a microplate reader.
-
The percentage of inhibition is calculated by comparing the absorbance in the presence of BCX 1470 to the absorbance in the absence of the inhibitor (control).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the BCX 1470 concentration and fitting the data to a sigmoidal dose-response curve.
Hemolytic Assay for the Alternative and Classical Complement Pathways
This assay assesses the functional consequence of Factor D or C1s inhibition by measuring the ability of BCX 1470 to prevent the lysis of red blood cells (erythrocytes) mediated by the alternative or classical complement pathways.
Materials:
-
Normal human serum (as a source of complement proteins)
-
Rabbit erythrocytes (for the alternative pathway assay)[5]
-
Antibody-sensitized sheep erythrocytes (for the classical pathway assay)[5]
-
Assay buffer (e.g., Gelatin Veronal Buffer with Mg2+ and EGTA for the AP; GVB++ for the CP)
-
BCX 1470
-
96-well microplate
-
Microplate reader
Methodology:
-
Prepare a series of dilutions of BCX 1470 in the appropriate assay buffer.
-
In a 96-well plate, add the diluted BCX 1470 and normal human serum (at a concentration that causes submaximal hemolysis).
-
Add either rabbit erythrocytes (for AP) or sensitized sheep erythrocytes (for CP) to the wells.[5]
-
Incubate the plate at 37°C for 30-60 minutes to allow for complement activation and cell lysis.[5]
-
Centrifuge the plate to pellet the intact erythrocytes.
-
Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 412-415 nm using a microplate reader.
-
The percentage of hemolysis inhibition is calculated relative to a control with no inhibitor (100% lysis) and a background control with no serum (0% lysis).
-
The IC50 value is determined as described in the esterolytic activity assay.
In Vivo Model: Reverse Passive Arthus (RPA) Reaction in Rats
The RPA reaction is a well-established model of immune complex-mediated inflammation in which complement activation plays a significant role.[6][7] This model was used to demonstrate the in vivo efficacy of BCX 1470.[6]
Materials:
-
Sprague-Dawley rats[6]
-
Antigen (e.g., bovine serum albumin - BSA)
-
Antibody against the antigen (e.g., rabbit anti-BSA IgG)
-
BCX 1470
-
Evans blue dye (to measure plasma extravasation)
-
Saline
Methodology:
-
Anesthetize the rats.
-
Administer BCX 1470 or vehicle control (e.g., saline) intravenously or via another appropriate route.
-
Inject the antibody (e.g., anti-BSA IgG) intradermally into the dorsal skin of the rats.
-
After a short interval, inject the antigen (e.g., BSA) mixed with Evans blue dye intravenously.
-
The formation of immune complexes in the skin leads to local complement activation, inflammation, and increased vascular permeability, resulting in the extravasation of the Evans blue dye, which appears as a blue spot.
-
After a defined period (e.g., 4 hours), the animals are euthanized, and the area of blue discoloration is measured.
-
The extent of the inflammatory reaction (edema) can be quantified by measuring the diameter or area of the blue lesion.
-
The efficacy of BCX 1470 is determined by its ability to reduce the size of the inflammatory lesion compared to the vehicle-treated group.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of BCX 1470 targeting Factor D and C1s.
References
- 1. BCX 1470 - tcsc0313 - Taiclone [taiclone.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BCX-1470 | Factor D/C1s inhibitor | Probechem Biochemicals [probechem.com]
- 5. Simplified assays of hemolytic activity of the classical and alternative complement pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Arthus reaction in rodents: species-specific requirement of complement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new small molecule C5a receptor antagonist inhibits the reverse-passive Arthus reaction and endotoxic shock in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
BCX 1470 Methanesulfonate: A Dual Inhibitor of the Classical and Alternative Complement Pathways in Autoimmune Disease Models
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BCX 1470 methanesulfonate is a synthetic, small molecule serine protease inhibitor that demonstrates potent, dual inhibition of the classical and alternative pathways of the complement system. By targeting C1s and Factor D, key enzymes in these respective pathways, BCX 1470 has shown efficacy in preclinical models of immune complex-mediated inflammation, a hallmark of many autoimmune diseases. This technical guide provides a comprehensive overview of the mechanism of action of BCX 1470, detailed experimental protocols for its evaluation in a relevant autoimmune disease model, and a summary of its in vitro and in vivo activity. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating novel therapeutic strategies for autoimmune and inflammatory disorders.
Introduction
The complement system, a crucial component of the innate immune system, plays a significant role in the pathogenesis of numerous autoimmune diseases. Dysregulation of the classical and alternative complement pathways can lead to the generation of pro-inflammatory mediators, opsonization of host tissues, and the formation of the membrane attack complex (MAC), resulting in tissue damage. Consequently, inhibition of the complement cascade represents a promising therapeutic approach for these conditions.
This compound has emerged as a compelling candidate for complement-directed therapy. Its unique ability to inhibit both the classical and alternative pathways through the targeted inhibition of C1s and Factor D, respectively, offers the potential for broad-spectrum anti-inflammatory activity. This guide will delve into the technical details of BCX 1470's mechanism of action and its evaluation in a well-established animal model of immune complex-mediated inflammation.
Mechanism of Action
BCX 1470 is a potent inhibitor of the serine proteases C1s and Factor D.[1][2][3][4][5] C1s is the effector component of the C1 complex, the initiating molecule of the classical complement pathway. Upon activation, C1s cleaves C4 and C2 to form the C3 convertase (C4b2a), a central amplification step in the cascade. Factor D is a serine protease that is essential for the activation of the alternative complement pathway. It cleaves Factor B bound to C3b, leading to the formation of the alternative pathway C3 convertase (C3bBb). By inhibiting both C1s and Factor D, BCX 1470 effectively blocks the activation and amplification of both the classical and alternative complement pathways.
The inhibitory activity of BCX 1470 has been quantified in vitro, demonstrating high affinity for its targets.
Signaling Pathway Diagram
Caption: Mechanism of action of BCX 1470 in the complement cascade.
In Vitro Activity
The inhibitory potency of BCX 1470 against its target serine proteases has been determined through in vitro enzymatic assays. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).
| Target Enzyme | IC50 (nM) |
| Human C1s | 1.6 |
| Human Factor D | 96 |
| Human Trypsin | 326 |
| Data sourced from MedChemExpress and Creative Enzymes.[1][3][4][5] |
In Vivo Efficacy in Autoimmune Disease Models
The anti-inflammatory effects of BCX 1470 have been evaluated in a rat model of a reverse passive Arthus (RPA) reaction. This model mimics the immune complex-mediated tissue injury characteristic of type III hypersensitivity reactions, which are implicated in autoimmune diseases such as lupus nephritis and rheumatoid arthritis.
Reverse Passive Arthus (RPA) Reaction in Rats
The RPA reaction is an acute, localized inflammatory response induced by the formation of immune complexes within the dermal tissue. This leads to complement activation, neutrophil infiltration, and increased vascular permeability, resulting in edema and hemorrhage.
The following is a generalized protocol for inducing an RPA reaction in rats, based on commonly used methodologies. Specific parameters may vary between studies.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Bovine Serum Albumin (BSA)
-
Rabbit anti-BSA antiserum
-
Evans Blue dye (for measuring plasma exudation)
-
This compound
-
Vehicle for BCX 1470 (e.g., saline)
-
Calipers for measuring edema
Procedure:
-
Animal Preparation: Anesthetize rats according to approved institutional protocols.
-
Induction of RPA:
-
Inject a solution of rabbit anti-BSA antiserum intradermally into a shaved area on the dorsal skin of the rat.
-
Administer a solution of BSA containing Evans Blue dye intravenously.
-
-
Treatment:
-
Administer this compound or vehicle control either intravenously or subcutaneously at a specified time point before or after the induction of the RPA reaction.
-
-
Assessment of Inflammation:
-
At a predetermined time point (typically 4 hours) after induction, euthanize the animals.
-
Edema Measurement: Measure the diameter and thickness of the edematous lesion using calipers. The volume of edema can be calculated.
-
Plasma Exudation: Excise the skin at the injection site. Extract the Evans Blue dye from the tissue using a suitable solvent (e.g., formamide) and quantify the amount of extravasated dye spectrophotometrically.
-
Histological Analysis: Fix the skin tissue in formalin, embed in paraffin, and section. Stain with hematoxylin and eosin (H&E) to assess for neutrophil infiltration and tissue damage.
-
Efficacy of BCX 1470 in the Rat RPA Model
Studies have demonstrated that BCX 1470 effectively blocks the development of edema in the rat RPA model.[2][3] This in vivo efficacy is consistent with its potent in vitro inhibition of the complement system. In this model, the inflammatory response has been shown to be dependent on the activation of the alternative complement pathway.
Quantitative Data:
At present, detailed quantitative data from dose-response studies of BCX 1470 in the rat RPA model are not publicly available in the form of structured tables. The primary literature indicates a significant reduction in edema, but specific dose-dependent percentage inhibition values are not provided in the abstracts reviewed.
Experimental Workflow Diagram
Caption: Experimental workflow for the evaluation of BCX 1470.
Other Autoimmune Disease Models
Currently, there is limited publicly available information on the evaluation of BCX 1470 in other established animal models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis, collagen-induced arthritis (CIA) for rheumatoid arthritis, or murine models of systemic lupus erythematosus (SLE).
Conclusion
This compound is a potent dual inhibitor of the classical and alternative complement pathways with demonstrated in vivo efficacy in a rat model of immune complex-mediated inflammation. Its mechanism of action, targeting the key serine proteases C1s and Factor D, provides a strong rationale for its further investigation as a therapeutic agent for autoimmune diseases where complement activation is a key driver of pathology. The experimental protocols and data presented in this guide offer a foundation for researchers and drug developers to design and execute preclinical studies to further elucidate the therapeutic potential of BCX 1470. Future studies are warranted to explore the efficacy of this compound in a broader range of autoimmune disease models and to establish a comprehensive dose-response relationship for its anti-inflammatory effects.
References
- 1. The Arthus reaction in rodents: species-specific requirement of complement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Intracerebral immune complex formation induces inflammation in the brain that depends on Fc receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: Chemical Properties and Stability of BCX 1470 Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
BCX 1470 methanesulfonate is a potent, synthetic, small molecule inhibitor of serine proteases, specifically targeting Factor D of the alternative complement pathway and C1s of the classical complement pathway. This document provides a comprehensive overview of its chemical properties, stability profile, and mechanism of action. Detailed experimental protocols for key analytical and functional assays are provided to support further research and development.
Chemical Properties
This compound is the methanesulfonic acid salt of the active compound BCX 1470. The salt form is reported to offer enhanced water solubility and stability over the freebase.[1]
| Property | Value | Reference |
| Chemical Name | (2-carbamimidoyl-1-benzothiophen-6-yl) thiophene-2-carboxylate; methanesulfonic acid | [2] |
| Molecular Formula | C₁₅H₁₄N₂O₅S₃ | [2] |
| Molecular Weight | 398.48 g/mol | [2] |
| CAS Number | 217099-44-0 | [2] |
| Appearance | White to off-white solid | |
| Purity | >98% (HPLC) | [3] |
Solubility
This compound exhibits solubility in various organic solvents and aqueous-based formulations.
| Solvent / System | Solubility |
| DMSO | ≥ 33.33 mg/mL (≥ 83.64 mM) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (≥ 6.27 mM) |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (≥ 6.27 mM) |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (≥ 6.27 mM) |
Stability
Proper storage and handling are crucial for maintaining the integrity of this compound.
| Condition | Recommended Storage | Stability Period |
| Solid | 4°C, sealed from moisture | ≥ 2 years |
| In Solvent (-20°C) | -20°C, sealed from moisture | 6 Months |
| In Solvent (-80°C) | -80°C, sealed from moisture | 6 Months |
Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are recommended to fully characterize the stability profile of this compound for formulation and drug development purposes.
Mechanism of Action: Inhibition of the Complement Cascade
BCX 1470 is a serine protease inhibitor that targets key enzymes in both the classical and alternative pathways of the complement system.
-
Classical Pathway Inhibition: BCX 1470 potently inhibits C1s, a serine protease that cleaves C4 and C2 to form the C3 convertase (C4b2a). The IC₅₀ for C1s inhibition is 1.6 nM.
-
Alternative Pathway Inhibition: The compound also inhibits Factor D, a serine protease that cleaves Factor B when it is bound to C3b, leading to the formation of the alternative pathway C3 convertase (C3bBb). The IC₅₀ for Factor D inhibition is 96 nM.
By inhibiting these key enzymes, BCX 1470 effectively blocks the amplification of the complement cascade, preventing the formation of downstream effectors such as the membrane attack complex (MAC) and the release of anaphylatoxins.
Signaling Pathway Diagrams
Experimental Protocols
Esterolytic Activity Assay (General Protocol for C1s)
This protocol is adapted for the determination of the inhibitory activity of this compound against C1s. A similar principle can be applied for Factor D using a specific substrate.
Materials:
-
Purified human C1s
-
Chromogenic substrate for C1s (e.g., Nα-carbobenzyloxy-L-lysine thiobenzyl ester)
-
DTNB (5,5'-dithiobis(2-nitrobenzoic acid))
-
Tris-HCl buffer (pH 7.5)
-
This compound stock solution in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in Tris-HCl buffer.
-
In a 96-well plate, add 50 µL of the C1s solution to each well.
-
Add 25 µL of the this compound dilutions or buffer (for control) to the wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 25 µL of the chromogenic substrate and 10 µL of DTNB solution to each well to start the reaction.
-
Immediately measure the absorbance at 412 nm every minute for 30 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate against the inhibitor concentration and determine the IC₅₀ value.
Hemolysis Assay for Classical and Alternative Pathways
This assay determines the functional inhibition of the complement pathways by measuring the lysis of red blood cells.[3]
4.2.1. Classical Pathway Hemolysis Assay
Materials:
-
Antibody-sensitized sheep red blood cells (SRBCs)
-
Normal human serum (as a source of complement)
-
Gelatin veronal buffer with Ca²⁺ and Mg²⁺ (GVB²⁺)
-
This compound stock solution in DMSO
-
96-well V-bottom plate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of this compound in GVB²⁺.
-
In a 96-well plate, mix the diluted inhibitor with normal human serum (final dilution typically 1:80).
-
Add the antibody-sensitized SRBC suspension to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Centrifuge the plate to pellet the intact cells.
-
Transfer the supernatant to a new flat-bottom plate and measure the absorbance of released hemoglobin at 412 nm.
-
Calculate the percentage of hemolysis for each inhibitor concentration relative to positive (water-lysed cells) and negative (buffer only) controls.
-
Determine the IC₅₀ value.
4.2.2. Alternative Pathway Hemolysis Assay
Materials:
-
Rabbit red blood cells (RRBCs)
-
Normal human serum
-
Gelatin veronal buffer with Mg²⁺ and EGTA (GVB-Mg-EGTA)
-
This compound stock solution in DMSO
-
96-well V-bottom plate
-
Spectrophotometer
Procedure:
-
The procedure is similar to the classical pathway assay, with the following modifications:
-
Use RRBCs instead of sensitized SRBCs.
-
Use GVB-Mg-EGTA buffer to chelate Ca²⁺ and block the classical pathway.
Conclusion
This compound is a well-characterized inhibitor of the classical and alternative complement pathways with potential therapeutic applications in complement-mediated diseases. This guide provides essential information on its chemical properties, stability, and mechanism of action, along with detailed protocols for its evaluation. Further studies, including comprehensive forced degradation and solubility profiling, will be beneficial for its continued development.
References
Methodological & Application
Application Notes and Protocols for BCX 1470 Methanesulfonate in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of BCX 1470 methanesulfonate, a potent serine protease inhibitor, in a variety of cell culture-based experiments. Detailed protocols for key applications, data presentation in tabular format, and visual diagrams of signaling pathways and experimental workflows are included to facilitate its effective use in research and drug development.
Introduction to this compound
This compound is a synthetic, small-molecule inhibitor of serine proteases, with high potency and selectivity for key enzymes of the complement system.[1][2] The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens and in the inflammatory response.[3] Dysregulation of the complement system is implicated in a variety of inflammatory and autoimmune diseases.
This compound's primary targets are C1s, a key enzyme in the classical complement pathway, and Factor D, the rate-limiting enzyme of the alternative complement pathway.[2][4][5][6] By inhibiting these two central components, BCX 1470 effectively blocks the activation of both major pathways of the complement cascade.
Mechanism of Action
This compound acts as a competitive inhibitor of C1s and Factor D, blocking their esterolytic and proteolytic activities.[4][5][6] This inhibition prevents the downstream cleavage of complement components C4 and C2 by C1s in the classical pathway, and the cleavage of Factor B by Factor D in the alternative pathway. Consequently, the formation of the C3 convertases (C4b2a and C3bBb), a crucial amplification step in the complement cascade, is prevented. This leads to a significant reduction in the production of downstream effectors, including the opsonin C3b and the anaphylatoxins C3a and C5a, ultimately preventing the formation of the membrane attack complex (MAC) and subsequent cell lysis.[2][4][5][6]
Data Presentation
Inhibitory Activity of BCX 1470
| Target Enzyme | Pathway | IC₅₀ (nM) | Reference |
| C1s | Classical | 1.6 | [4][5][6] |
| Factor D | Alternative | 96 | [4][5][6] |
| Trypsin | - | 326 | [2] |
IC₅₀ (Half-maximal inhibitory concentration) values indicate the concentration of this compound required to inhibit 50% of the enzyme's activity.
Solubility Information
| Solvent | Solubility | Reference |
| DMSO | ≥ 33.33 mg/mL (≥ 83.64 mM) | [4] |
It is recommended to use freshly opened DMSO to avoid hygroscopic effects that can impact solubility.[4]
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a stock solution of 10 mM BCX 1470 in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, add 251 µL of DMSO to 1 mg of this compound (Molecular Weight: 398.48 g/mol ).[4]
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]
In Vitro Hemolytic Assay for Complement Inhibition
This assay assesses the ability of this compound to inhibit the classical and alternative complement pathways by measuring the lysis of antibody-sensitized sheep red blood cells (classical pathway) or rabbit red blood cells (alternative pathway).
Materials:
-
Sheep red blood cells (SRBCs)
-
Rabbit red blood cells (RRBCs)
-
Anti-sheep red blood cell antibody (hemolysin)
-
Normal human serum (NHS) as a source of complement
-
Gelatin Veronal Buffer with Ca²⁺ and Mg²⁺ (GVB²⁺) for classical pathway
-
Gelatin Veronal Buffer with Mg²⁺ and EGTA (GVB-Mg-EGTA) for alternative pathway
-
This compound stock solution (10 mM in DMSO)
-
96-well V-bottom microplates
-
Microplate reader (412 nm)
Protocol:
Classical Pathway Inhibition:
-
Wash SRBCs three times with GVB²⁺ and resuspend to a concentration of 1 x 10⁹ cells/mL.
-
Sensitize the SRBCs by incubating with an optimal dilution of hemolysin for 15 minutes at 37°C.
-
Prepare serial dilutions of this compound in GVB²⁺. Include a vehicle control (DMSO) and a no-complement control.
-
In a 96-well plate, add 25 µL of diluted BCX 1470 or control.
-
Add 25 µL of diluted NHS (e.g., 1:80 in GVB²⁺) to each well.
-
Add 50 µL of sensitized SRBCs (1 x 10⁸ cells/mL) to each well.
-
Incubate the plate for 30 minutes at 37°C with gentle shaking.
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Transfer 50 µL of the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance at 412 nm to determine hemoglobin release.
-
Calculate the percentage of hemolysis relative to the positive control (NHS without inhibitor).
Alternative Pathway Inhibition:
-
Wash RRBCs three times with GVB-Mg-EGTA and resuspend to a concentration of 1 x 10⁹ cells/mL.
-
Follow steps 3-5 as for the classical pathway, using GVB-Mg-EGTA as the buffer and an appropriate dilution of NHS (e.g., 1:10).
-
Add 50 µL of RRBCs (1 x 10⁸ cells/mL) to each well.
-
Follow steps 7-11 as for the classical pathway.
Complement-Dependent Cytotoxicity (CDC) Assay
This assay determines the ability of this compound to protect target cells from complement-mediated lysis initiated by a specific antibody.
Materials:
-
Target cells (e.g., Raji cells, a B-cell lymphoma line)
-
Target-specific antibody (e.g., Rituximab for Raji cells)
-
Normal human serum (NHS) as a source of complement
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution
-
Cell viability dye (e.g., Propidium Iodide) or a cell viability assay kit (e.g., CellTiter-Glo®)
-
96-well flat-bottom microplates
-
Flow cytometer or microplate reader
Protocol:
-
Seed target cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 50 µL of culture medium and incubate for 2-4 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 10 µL of the diluted BCX 1470 or vehicle control to the appropriate wells.
-
Add 20 µL of the target-specific antibody at a predetermined concentration (e.g., 10 µg/mL Rituximab).
-
Add 20 µL of NHS (e.g., 20% final concentration) to each well. For a negative control, use heat-inactivated NHS.
-
Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.
-
Determine cell viability using your chosen method:
-
Flow Cytometry: Add propidium iodide to each well, incubate for 5 minutes, and analyze the percentage of dead (PI-positive) cells.
-
Luminescence-based assay: Follow the manufacturer's instructions for the cell viability kit.
-
-
Calculate the percentage of specific lysis and the protective effect of BCX 1470.
Cytokine Release Assay in THP-1 Cells
This protocol outlines the use of this compound to investigate its effect on inflammatory cytokine production in a human monocytic cell line.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS and 0.05 mM 2-mercaptoethanol
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Lipopolysaccharide (LPS) as a pro-inflammatory stimulus
-
This compound stock solution
-
24-well cell culture plates
-
ELISA kits for human TNF-α, IL-1β, and IL-6
Protocol:
-
THP-1 Cell Culture and Differentiation:
-
Maintain THP-1 monocytes in suspension culture at a density between 2 x 10⁵ and 1 x 10⁶ cells/mL.
-
To differentiate into macrophage-like cells, seed THP-1 cells at 5 x 10⁵ cells/well in a 24-well plate in the presence of 100 ng/mL PMA for 48-72 hours.
-
After differentiation, remove the PMA-containing medium and wash the adherent cells with fresh medium.
-
-
Treatment and Stimulation:
-
Pre-treat the differentiated THP-1 cells with various concentrations of this compound (e.g., 10 nM - 10 µM) or vehicle control for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS to induce an inflammatory response. Include an unstimulated control.
-
-
Sample Collection and Analysis:
-
Incubate the cells for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the cytokine levels in the BCX 1470-treated groups to the LPS-stimulated vehicle control to determine the inhibitory effect of the compound.
-
Visualizations
Signaling Pathways
Caption: Mechanism of action of this compound.
Experimental Workflows
Caption: Experimental workflows for key cell-based assays.
References
- 1. Classical Pathway of Hemolytic Assay Protocol - Creative Biolabs [creative-biolabs.com]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simplified assays of hemolytic activity of the classical and alternative complement pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Haemolysis Inhibition Assay - Creative Biolabs [creative-biolabs.com]
- 6. Alternative Pathway of Hemolytic Assay Protocol - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols: Hemolytic Assay for BCX 1470 Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
BCX 1470 methanesulfonate is a synthetic, small-molecule serine protease inhibitor. It is a potent antagonist of key enzymes in the complement system, a crucial component of the innate immune system. Specifically, BCX 1470 targets Factor D of the alternative pathway and C1s of the classical pathway.[1][2] Dysregulation of the complement system is implicated in the pathophysiology of various inflammatory and autoimmune diseases, making targeted inhibitors like BCX 1470 valuable tools for research and potential therapeutic development. The hemolytic assay is a fundamental method to evaluate the functional consequence of complement inhibition. This document provides detailed protocols for assessing the inhibitory activity of this compound on the classical and alternative complement pathways, as well as a protocol to determine its direct hemolytic potential.
Principle of the Assays
The complement system can be activated through three main pathways: classical, alternative, and lectin. Both the classical and alternative pathways converge to form a C3 convertase, leading to a cascade of enzymatic reactions that culminate in the formation of the Membrane Attack Complex (MAC). The MAC inserts into the cell membranes of pathogens or, in the case of these assays, red blood cells (erythrocytes), creating pores that lead to cell lysis and the release of hemoglobin.
The hemolytic assays described here quantify the ability of this compound to inhibit this process. The degree of hemolysis is determined by measuring the absorbance of released hemoglobin in the supernatant at 415 nm.
-
Classical Pathway (CH50) Assay: This assay uses antibody-sensitized sheep erythrocytes. The binding of antibodies to the erythrocyte surface triggers the classical pathway, initiating the complement cascade. The inhibitory effect of BCX 1470 on C1s is measured by its ability to prevent the lysis of these sensitized erythrocytes.
-
Alternative Pathway (AP) Assay: This assay typically utilizes rabbit erythrocytes, which act as non-activating surfaces that allow for the spontaneous activation of the alternative pathway. The inhibitory effect of BCX 1470 on Factor D is assessed by its capacity to block the lysis of rabbit erythrocytes.
-
Direct Hemolytic Assay: This assay evaluates whether this compound itself can cause lysis of erythrocytes in the absence of a functional complement system. This is a critical control to ensure that the observed effects in the complement-mediated assays are due to inhibition of the complement cascade and not direct cytotoxicity to the red blood cells.
Data Presentation
The inhibitory activity of this compound on complement-mediated hemolysis is summarized in the table below. This data is compiled from publicly available sources and provides a benchmark for experimental results.
| Parameter | Pathway | IC50 (nM) |
| Inhibition of Hemolysis | Classical | 46 |
| Inhibition of Hemolysis | Alternative | 330 |
| Inhibition of Esterolytic Activity | C1s | 1.6 |
| Inhibition of Esterolytic Activity | Factor D | 96 |
Signaling Pathway
References
Application Notes and Protocols: Complement Inhibition Assay with BCX 1470 Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens and in the inflammatory response. However, dysregulation of the complement cascade is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases. Consequently, the development of complement inhibitors is a significant area of therapeutic research. BCX 1470 methanesulfonate is a synthetic, small-molecule serine protease inhibitor that targets key enzymes in the complement cascade, making it a valuable tool for studying complement-mediated processes and a potential therapeutic agent.
These application notes provide a detailed overview of this compound and protocols for assessing its inhibitory activity on the classical and alternative complement pathways using hemolytic assays.
Mechanism of Action of this compound
BCX 1470 is a potent inhibitor of C1s and Factor D, the key serine proteases of the classical and alternative complement pathways, respectively.[1][2] By inhibiting these enzymes, BCX 1470 effectively blocks the downstream amplification of the complement cascade, preventing the formation of the membrane attack complex (MAC) and subsequent cell lysis.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against its primary targets and its effect on the overall pathway function. The following tables summarize the key quantitative data.
Table 1: Inhibitory Activity of BCX 1470 on Complement Serine Proteases
| Target Enzyme | IC50 Value |
| C1s (Classical Pathway) | 1.6 nM |
| Factor D (Alternative Pathway) | 96 nM |
| Trypsin | 326 nM |
Data sourced from multiple biochemical assays.[1][3]
Table 2: Inhibition of Complement Pathway-Mediated Hemolysis by BCX 1470
| Pathway | Assay Type | IC50 Value |
| Classical Pathway | Hemolytic Assay | 46 nM |
| Alternative Pathway | Hemolytic Assay | 330 nM |
Data represents the concentration of BCX 1470 required to inhibit 50% of red blood cell lysis mediated by the respective complement pathway.
Signaling Pathway Diagrams
To visualize the points of intervention of BCX 1470, the following diagrams illustrate the classical and alternative complement pathways.
Caption: Classical Complement Pathway and the inhibitory action of BCX 1470 on C1s.
Caption: Alternative Complement Pathway and the inhibitory action of BCX 1470 on Factor D.
Experimental Protocols
The following protocols detail the materials and methods for assessing the inhibitory activity of this compound on the classical and alternative complement pathways using a hemolytic assay.
Experimental Workflow
Caption: General workflow for the complement inhibition hemolytic assay.
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Normal Human Serum (NHS) - Source of complement. Must be handled carefully to avoid in vitro activation and stored at -70°C or lower.[4][5]
-
Antibody-sensitized sheep erythrocytes (for classical pathway assay)
-
Rabbit erythrocytes (for alternative pathway assay)
-
Gelatin Veronal Buffer with Mg2+ and Ca2+ (GVB++) - For classical pathway assay.
-
Gelatin Veronal Buffer with Mg2+ and EGTA (GVB/Mg-EGTA) - To chelate Ca2+ and block the classical pathway in the alternative pathway assay.
-
Phosphate Buffered Saline (PBS)
-
Distilled water (for 100% lysis control)
-
96-well U-bottom microtiter plates
-
Microplate reader capable of measuring absorbance at 414 nm or 405 nm.[6][7][8]
Preparation of Reagents
-
This compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).[1][9] Store at -20°C. Further dilutions should be made in the appropriate assay buffer.
-
Normal Human Serum (NHS): Thaw NHS on ice immediately before use. Dilute the serum in the appropriate buffer as specified in the assay protocols.
-
Sensitized Sheep Erythrocytes (Classical Pathway): Wash sheep erythrocytes with GVB++. Sensitize the erythrocytes by incubating with an appropriate dilution of anti-sheep red blood cell antibody (hemolysin) for 30 minutes at 37°C. Wash the sensitized cells and resuspend to the desired concentration (e.g., 1 x 10^8 cells/mL) in GVB++.
-
Rabbit Erythrocytes (Alternative Pathway): Wash rabbit erythrocytes with GVB/Mg-EGTA and resuspend to the desired concentration (e.g., 1 x 10^8 cells/mL) in the same buffer.
Classical Pathway (CH50) Hemolysis Inhibition Assay Protocol
-
In a 96-well U-bottom plate, add serial dilutions of this compound prepared in GVB++. Include a vehicle control (DMSO) without the inhibitor.
-
Add a pre-determined dilution of NHS to each well. The final concentration of serum should be sufficient to cause submaximal lysis (e.g., 50-80%) in the absence of the inhibitor.
-
Prepare control wells:
-
0% Lysis (Blank): RBCs in GVB++ without serum.
-
100% Lysis: RBCs in distilled water.
-
-
Add the sensitized sheep erythrocytes to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.[10]
-
Stop the reaction by centrifuging the plate at 500 x g for 5 minutes to pellet the intact erythrocytes.[6]
-
Carefully transfer the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 414 nm or 405 nm, which corresponds to the amount of hemoglobin released.[6][7][8]
Alternative Pathway (APH50) Hemolysis Inhibition Assay Protocol
-
In a 96-well U-bottom plate, add serial dilutions of this compound prepared in GVB/Mg-EGTA. Include a vehicle control (DMSO).
-
Add a pre-determined dilution of NHS (in GVB/Mg-EGTA) to each well.
-
Prepare control wells as described for the classical pathway assay, using GVB/Mg-EGTA as the buffer.
-
Add the rabbit erythrocytes to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction and measure hemoglobin release as described for the classical pathway assay.
Data Analysis
-
Calculate the percentage of hemolysis for each sample:
-
% Hemolysis = [(Absorbance of sample - Absorbance of 0% lysis) / (Absorbance of 100% lysis - Absorbance of 0% lysis)] x 100
-
-
Calculate the percentage of inhibition for each concentration of BCX 1470:
-
% Inhibition = [1 - (% Hemolysis with inhibitor / % Hemolysis with vehicle control)] x 100
-
-
Determine the IC50 value: Plot the % inhibition against the logarithm of the BCX 1470 concentration and fit the data to a sigmoidal dose-response curve to determine the concentration that produces 50% inhibition (IC50).
Alternative Assay Format: ELISA-Based Complement Activation Assay
An alternative to the hemolytic assay is an ELISA-based method that measures the deposition of the membrane attack complex (C5b-9). Commercial kits, such as the Wieslab® Complement System Screen, provide a standardized platform for this analysis.[2][3][4][11]
Principle of the ELISA-Based Assay
The wells of a microtiter plate are coated with specific activators of the classical (e.g., IgM) or alternative (e.g., LPS) pathway.[11] When serum is added, the complement cascade is activated, leading to the formation of C5b-9, which is then detected using a specific antibody conjugated to an enzyme for colorimetric detection. The amount of C5b-9 generated is proportional to the functional activity of the complement pathway.[2][4]
To assess the inhibitory effect of BCX 1470, the compound would be pre-incubated with the serum before it is added to the activator-coated wells. The reduction in the colorimetric signal would be proportional to the inhibitory activity of BCX 1470.
Conclusion
This compound is a valuable research tool for investigating the roles of the classical and alternative complement pathways in health and disease. The provided protocols for hemolytic inhibition assays offer a robust method for quantifying the inhibitory activity of this compound. The data and diagrams presented in these application notes serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the field of complement-mediated diseases.
References
- 1. This compound - Creative Enzymes [creative-enzymes.com]
- 2. svarlifescience.com [svarlifescience.com]
- 3. Novel assays to assess the functional capacity of the classical, the alternative and the lectin pathways of the complement system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ibl-america.com [ibl-america.com]
- 5. researchgate.net [researchgate.net]
- 6. Hemolytic Assay Protocol for C2 - Creative Biolabs [creative-biolabs.com]
- 7. Methods for Quantitative Detection of Antibody-induced Complement Activation on Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C3 Analysis by Hemolysis Assay Protocol - Creative Biolabs [creative-biolabs.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 11. ibl-america.com [ibl-america.com]
BCX 1470 Methanesulfonate: Application Notes and Protocols for ELISA-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BCX 1470 methanesulfonate is a potent, synthetic, small-molecule serine protease inhibitor. It is recognized for its targeted inhibition of key enzymes within the complement system, a critical component of the innate immune response. Dysregulation of the complement cascade is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases. This compound primarily targets C1s, a key serine protease in the classical complement pathway, and Factor D, the rate-limiting enzyme of the alternative pathway.[1][2][3][4][5] This dual-inhibitory action makes it a valuable tool for investigating the roles of these pathways in disease models and for the development of novel therapeutics.
This document provides detailed application notes and protocols for the utilization of this compound in Enzyme-Linked Immunosorbent Assay (ELISA) platforms. The methodologies described herein are designed to enable researchers to accurately assess the inhibitory activity of BCX 1470 on the classical and alternative complement pathways.
Physicochemical Properties and Inhibitory Activity
A thorough understanding of the physicochemical properties and in vitro activity of this compound is essential for its effective application in ELISA.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄N₂O₅S₃ | [1][6] |
| Molecular Weight | 398.48 g/mol | [1][6] |
| Solubility | Soluble in DMSO | [6][7] |
| Storage | Store at -20°C | [6] |
| Purity | >98% | [6] |
Table 1: Physicochemical Properties of this compound
This compound exhibits potent inhibitory activity against key serine proteases of the complement system. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Target Enzyme | Pathway | IC50 Value (nM) | Reference |
| C1s | Classical | 1.6 | [1][2][4][5] |
| Factor D | Alternative | 96 | [1][2][4][5] |
| Trypsin | (Off-target) | 326 | [3] |
Table 2: In Vitro Inhibitory Activity of this compound
Signaling Pathway Inhibition
This compound exerts its effect by inhibiting the enzymatic activity of C1s and Factor D, thereby blocking the propagation of the classical and alternative complement pathways, respectively.
Caption: Inhibition of the Classical and Alternative Complement Pathways by this compound.
Experimental Protocols
The following protocols are designed to assess the inhibitory effect of this compound on the classical and alternative complement pathways using ELISA.
General Reagent and Sample Preparation
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store aliquots at -20°C. Further dilutions should be made in the appropriate assay buffer, ensuring the final DMSO concentration is below 0.5% to minimize solvent effects.
-
Serum Samples: Collect whole blood and allow it to clot at room temperature. Centrifuge and collect the serum. Serum should be used fresh or stored in aliquots at -80°C. Avoid repeated freeze-thaw cycles.
-
Assay Buffers: Use commercially available or laboratory-prepared buffers specific for classical and alternative pathway ELISAs. These buffers typically contain specific cations (e.g., Ca²⁺ and Mg²⁺ for the classical pathway) to ensure optimal complement activation.
Protocol 1: Inhibition of the Classical Complement Pathway
This ELISA-based assay measures the deposition of a downstream complement component (e.g., C9 or C3c) following the activation of the classical pathway.
Caption: Experimental workflow for the classical pathway inhibition ELISA.
Methodology:
-
Plate Coating: Coat a 96-well microplate with human IgM (1 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the wells with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the classical pathway assay buffer. A suggested starting concentration range is 1 nM to 1 µM. Include a vehicle control (DMSO) and a buffer-only control.
-
Sample Preparation: Dilute normal human serum in the classical pathway assay buffer. The optimal dilution should be determined empirically but is often in the range of 1:50 to 1:100.
-
Inhibition Reaction: In a separate plate or tubes, pre-incubate the diluted serum with the various concentrations of this compound (or controls) for 30 minutes at 37°C.
-
Complement Activation: Transfer the serum/inhibitor mixtures to the IgM-coated plate. Incubate for 1 hour at 37°C to allow for classical pathway activation and complement deposition.
-
Washing: Repeat the washing step.
-
Detection: Add a horseradish peroxidase (HRP)-conjugated antibody specific for a downstream complement component (e.g., anti-C9 or anti-C3c) to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Signal Development: Add a TMB substrate solution and incubate in the dark until sufficient color development is observed.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Protocol 2: Inhibition of the Alternative Complement Pathway
This ELISA measures the deposition of a downstream complement component following the activation of the alternative pathway on a surface such as zymosan or lipopolysaccharide (LPS).
Methodology:
-
Plate Coating: Coat a 96-well microplate with zymosan or LPS (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Washing and Blocking: Follow the same washing and blocking procedures as in the classical pathway protocol.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the alternative pathway assay buffer. A suggested starting concentration range is 10 nM to 10 µM. Include a vehicle control (DMSO) and a buffer-only control.
-
Sample Preparation: Dilute normal human serum in the alternative pathway assay buffer (which should chelate calcium to block the classical pathway, e.g., using EGTA). The optimal dilution should be determined empirically.
-
Inhibition Reaction: Pre-incubate the diluted serum with the various concentrations of this compound (or controls) for 30 minutes at 37°C.
-
Complement Activation: Transfer the serum/inhibitor mixtures to the zymosan- or LPS-coated plate. Incubate for 1 hour at 37°C.
-
Washing, Detection, Signal Development, and Data Acquisition: Follow steps 9-14 of the classical pathway protocol, using an appropriate detection antibody (e.g., anti-C9-HRP or anti-C3c-HRP).
Data Analysis and Interpretation
The percentage of inhibition of complement activation can be calculated using the following formula:
% Inhibition = [1 - (ODsample - ODblank) / (ODvehicle control - ODblank)] x 100
Where:
-
ODsample is the absorbance of the well with the inhibitor.
-
ODvehicle control is the absorbance of the well with the vehicle (e.g., DMSO) but no inhibitor.
-
ODblank is the absorbance of the well with buffer only.
The IC50 value can be determined by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background | Inadequate blocking or washing | Increase blocking time or use a different blocking agent. Increase the number of wash steps. |
| Low signal | Inactive serum or reagents | Use fresh or properly stored serum. Check the activity of the HRP-conjugate and substrate. Optimize serum dilution. |
| High variability | Pipetting errors or inconsistent incubation times | Use calibrated pipettes. Ensure consistent timing for all incubation steps. |
| No inhibition observed | Incorrect inhibitor concentration range | Test a wider range of BCX 1470 concentrations, ensuring it brackets the expected IC50. Verify the stock solution concentration. |
Table 3: Common Troubleshooting Tips for Complement Inhibition ELISAs
Conclusion
This compound is a potent inhibitor of the classical and alternative complement pathways, making it an invaluable research tool. The ELISA protocols detailed in these application notes provide a robust framework for quantifying the inhibitory activity of BCX 1470 and similar compounds. Careful optimization of assay conditions, particularly serum dilution and inhibitor concentrations, is crucial for obtaining accurate and reproducible results. These assays can be readily adapted for high-throughput screening of complement inhibitors, contributing to the discovery and development of novel therapeutics for complement-mediated diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. hycultbiotech.com [hycultbiotech.com]
- 3. assaygenie.com [assaygenie.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cenmed.com [cenmed.com]
- 6. This compound - Creative Enzymes [creative-enzymes.com]
- 7. This compound (CTI-014) - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols: Western Blot Analysis of Complement Activation with BCX 1470
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens and the modulation of inflammatory responses. Dysregulation of the complement cascade is implicated in a variety of inflammatory and autoimmune diseases. BCX 1470 is a synthetic, small-molecule serine protease inhibitor that targets key enzymes in both the classical and alternative pathways of the complement system. By inhibiting Factor D and C1s, BCX 1470 effectively blocks complement activation and downstream inflammatory processes.
These application notes provide a detailed protocol for the use of Western blotting to analyze the inhibitory effects of BCX 1470 on complement activation. Western blotting allows for the specific detection and semi-quantitative analysis of complement proteins and their cleavage products, providing a robust method to assess the efficacy of inhibitors like BCX 1470. The primary focus will be on the analysis of C3, C4, and C5 cleavage, as these are central events in the complement cascade.
Mechanism of Action of BCX 1470
BCX 1470 is a potent inhibitor of two key serine proteases in the complement system:
-
Factor D: A crucial enzyme in the alternative pathway, responsible for cleaving Factor B, which leads to the formation of the alternative pathway C3 convertase (C3bBb).
-
C1s: A subunit of the C1 complex, the initiating enzyme of the classical pathway, which cleaves C4 and C2 to form the classical pathway C3 convertase (C4b2a).
By inhibiting these enzymes, BCX 1470 effectively blocks the amplification loop of the alternative pathway and the initiation of the classical pathway, thereby preventing the cleavage of C3 and subsequent downstream events, including the formation of the membrane attack complex (MAC).[1]
Quantitative Data: Inhibitory Activity of BCX 1470
The inhibitory potency of BCX 1470 against its target proteases has been determined through various in vitro assays. The following table summarizes the key quantitative data.
| Target Enzyme | Assay Type | IC50 (nM) | Reference |
| Factor D | Esterolytic Activity | 96 | [1] |
| C1s | Esterolytic Activity | 1.6 | [1] |
| Trypsin | Esterolytic Activity | 326 | [1] |
| Classical Pathway | Hemolytic Activity | 46 | |
| Alternative Pathway | Hemolytic Activity | 330 |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of complement activation and its inhibition by BCX 1470.
Materials and Reagents
-
Samples: Human serum or plasma (use of pooled normal human serum is recommended to minimize individual variability).
-
Complement Activators:
-
Classical Pathway: Heat-aggregated human IgG (1 mg/mL).
-
Alternative Pathway: Zymosan A from Saccharomyces cerevisiae (1 mg/mL).
-
-
Inhibitor: BCX 1470 (dissolved in an appropriate solvent, e.g., DMSO, to prepare a stock solution).
-
Buffers:
-
Gelatin Veronal Buffer with calcium and magnesium (GVB++).
-
Phosphate-Buffered Saline (PBS).
-
Tris-Buffered Saline with Tween 20 (TBST).
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors).
-
-
Antibodies:
-
Primary Antibodies:
-
Goat anti-human C3 (recognizes C3 and its fragments).
-
Rabbit anti-human C4 (recognizes C4 and its fragments).
-
Mouse anti-human C5 (recognizes C5 and its fragments).
-
-
Secondary Antibodies:
-
HRP-conjugated Donkey anti-Goat IgG.
-
HRP-conjugated Goat anti-Rabbit IgG.
-
HRP-conjugated Goat anti-Mouse IgG.
-
-
-
SDS-PAGE: Precast polyacrylamide gels (4-12% gradient gels are recommended), running buffer, loading buffer.
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.
-
Detection: Enhanced chemiluminescence (ECL) substrate.
-
Equipment: Electrophoresis and blotting apparatus, imaging system.
Protocol: Inhibition of Complement Activation in Serum
-
Preparation of Reagents:
-
Prepare stock solutions of complement activators and BCX 1470.
-
Thaw serum on ice. It is recommended to use serum that has been stored at -80°C in single-use aliquots to preserve complement activity.[2]
-
-
Induction of Complement Activation and Inhibition:
-
In microcentrifuge tubes, prepare reaction mixtures containing GVB++ buffer, normal human serum (e.g., 10-20% final concentration), and the chosen complement activator.
-
To the appropriate tubes, add varying concentrations of BCX 1470. Include a vehicle control (solvent only).
-
Include a negative control with no activator and a positive control with activator but no inhibitor.
-
Incubate the reaction mixtures at 37°C for 30-60 minutes to allow for complement activation.
-
-
Sample Preparation for Western Blot:
-
Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Briefly centrifuge the samples to pellet any debris.
-
Protocol: Western Blotting
-
Gel Electrophoresis:
-
Load 10-20 µg of total protein per lane onto a 4-12% SDS-PAGE gel.
-
Include a pre-stained protein ladder to monitor migration.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-C3, 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands corresponding to the intact complement proteins and their cleavage products using appropriate software (e.g., ImageJ).[3][4][5]
-
Normalize the intensity of the cleavage product bands to a loading control or to the intensity of the intact protein band in the negative control lane.
-
Expected Results and Interpretation
Upon activation of the complement system, C3, C4, and C5 are cleaved into specific fragments. The expected molecular weights of the key fragments are listed below.
| Protein | Intact Molecular Weight (approx.) | Key Cleavage Products | Molecular Weight of Cleavage Products (approx.) |
| C3 | α-chain: 115 kDa, β-chain: 75 kDa | α'-chain of C3b, C3c, iC3b | α'-chain: 105 kDa, C3c fragments: ~40-45 kDa, iC3b fragments: ~67, 40 kDa |
| C4 | α-chain: 93 kDa, β-chain: 75 kDa, γ-chain: 33 kDa | α'-chain of C4b | α'-chain: 86 kDa |
| C5 | α-chain: 115 kDa, β-chain: 75 kDa | α'-chain of C5b | α'-chain: 105 kDa |
Interpretation:
-
Positive Control (Activator, no BCX 1470): A significant decrease in the intensity of the band corresponding to the intact α-chain of C3, C4, or C5, and a corresponding increase in the intensity of the bands for their respective cleavage products.
-
BCX 1470 Treated Samples: A dose-dependent inhibition of the cleavage of the target complement proteins. This will be observed as a stronger band for the intact α-chain and weaker bands for the cleavage products compared to the positive control.
-
Negative Control (No Activator): Predominantly the intact form of the complement proteins should be visible, with minimal to no cleavage products.
By quantifying the band intensities, the percentage of inhibition of complement cleavage by BCX 1470 can be calculated and plotted to determine the IC50 in this specific assay format.
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high | Titrate the primary and secondary antibody concentrations. | |
| Inadequate washing | Increase the number and duration of wash steps. | |
| Weak or No Signal | Inactive complement in serum | Use fresh or properly stored serum. |
| Inefficient protein transfer | Verify transfer with Ponceau S staining. Optimize transfer time and voltage. | |
| Low antibody affinity/concentration | Use a validated antibody and optimize its concentration. | |
| Non-specific Bands | Protein degradation | Add protease inhibitors to the sample buffer. Keep samples on ice. |
| Antibody cross-reactivity | Use a more specific antibody. Ensure proper blocking. |
Conclusion
Western blotting is a valuable and accessible technique for assessing the inhibitory activity of compounds like BCX 1470 on the complement system. By monitoring the cleavage of key complement components, researchers can gain insights into the compound's mechanism of action and its potential as a therapeutic agent for complement-mediated diseases. The protocols and information provided in these application notes serve as a comprehensive guide for the successful implementation of this assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Qualitative Analysis of Total Complement Activation by Western Blot - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. youtube.com [youtube.com]
Application Notes and Protocols for BCX 1470 Methanesulfonate in Inflammatory Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BCX 1470 methanesulfonate is a potent, synthetic, small-molecule serine protease inhibitor that demonstrates significant anti-inflammatory properties through the inhibition of the complement system. This document provides detailed application notes and protocols for the use of this compound in preclinical models of inflammatory disease, with a focus on the reverse passive Arthus (RPA) reaction, a well-established model of immune complex-mediated inflammation. The information presented is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.
BCX 1470 acts as a dual inhibitor of key enzymes in the classical and alternative pathways of the complement cascade: C1s and Factor D, respectively. By blocking these proteases, BCX 1470 effectively attenuates the inflammatory response triggered by complement activation.[1][2]
Mechanism of Action
BCX 1470 is a serine protease inhibitor that targets C1s and Factor D.[1][2] C1s is a critical component of the C1 complex in the classical complement pathway, responsible for cleaving C4 and C2 to form the C3 convertase. Factor D is the rate-limiting enzyme in the alternative pathway, which cleaves Factor B when it is bound to C3b, also leading to the formation of a C3 convertase. By inhibiting these enzymes, this compound blocks the amplification of the complement cascade, which is a key driver of inflammation in various pathological conditions.
The inhibitory activity of BCX 1470 has been quantified in vitro, demonstrating potent inhibition of both target enzymes.
Signaling Pathway of this compound in the Complement System
Caption: Mechanism of action of this compound.
Data Presentation
In Vitro Inhibitory Activity of BCX 1470
| Target Enzyme | Pathway | IC50 (nM) | Reference |
| C1s | Classical | 1.6 | [2] |
| Factor D | Alternative | 96 | [2] |
| Trypsin | - | 326 | [2] |
In Vivo Efficacy of BCX 1470 in a Rat Model of Reverse Passive Arthus (RPA) Reaction
| Animal Model | Treatment | Dosage | Primary Outcome | Result | Reference |
| Rat | BCX 1470 | Not Specified in Snippets | Edema Formation | Blocked development of RPA-induced edema | [1] |
Note: Specific dosage and quantitative reduction in edema are not available in the provided search results but are reported in Szalai et al., J Immunol. 2000;164(1):463-8.
Experimental Protocols
Protocol 1: Reverse Passive Arthus (RPA) Reaction in Rat Skin
This protocol is a generalized procedure for inducing an RPA reaction, a model of localized, acute, complement-dependent inflammation. It is based on the methodology described in studies of the Arthus reaction in rodents.[1]
Materials:
-
This compound
-
Vehicle for BCX 1470 (e.g., saline, or as described in formulation protocol)
-
Antigen (e.g., bovine serum albumin - BSA)
-
Antibody against the antigen (e.g., rabbit anti-BSA IgG)
-
Evans blue dye (for visualization and quantification of plasma extravasation)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Saline solution (sterile, 0.9%)
-
Male Sprague-Dawley rats (or other suitable strain)
Experimental Workflow:
Caption: Workflow for the Reverse Passive Arthus Reaction experiment.
Procedure:
-
Animal Preparation: Anesthetize the rats using a suitable anesthetic. Shave the dorsal flank to provide a clear area for intradermal injections.
-
Compound Administration: Administer this compound or the vehicle control to the rats. The route of administration (e.g., intravenous, intraperitoneal, or oral) and the pre-treatment time should be determined based on the pharmacokinetic properties of the compound.
-
Induction of RPA Reaction:
-
Inject a specific amount of antibody (e.g., 50 µg of rabbit anti-BSA IgG in 25 µL of saline) intradermally into the shaved skin at designated sites.
-
Immediately following the intradermal injection, administer the antigen (e.g., 10 mg/kg of BSA) and Evans blue dye intravenously. The Evans blue dye will bind to albumin and allow for the visualization and quantification of plasma leakage at the site of inflammation.
-
-
Evaluation of Edema:
-
Allow the reaction to proceed for a set period, typically 2 to 4 hours.
-
At the end of the experimental period, euthanize the animals.
-
Excise the skin at the injection sites.
-
The extent of edema can be quantified by measuring the diameter of the blue lesion (due to Evans blue extravasation).
-
For more quantitative analysis, the Evans blue dye can be extracted from the tissue and its concentration measured spectrophotometrically.
-
Protocol 2: Formulation of this compound for In Vivo Administration
The methanesulfonate salt form of BCX 1470 generally has improved water solubility and stability compared to the free base.[3] However, for in vivo studies, specific formulations may be required to achieve the desired concentration and bioavailability.
Example Formulation (for reference only, optimization may be required):
-
Vehicle: A common vehicle for in vivo administration of hydrophobic compounds is a mixture of DMSO, PEG300, Tween-80, and saline.
-
Preparation:
-
Dissolve the this compound in a small amount of DMSO.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix.
-
Finally, add saline to the desired final volume. A typical final composition might be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Note: The solubility and stability of the formulation should be confirmed before administration. The final concentration of DMSO should be kept low to avoid toxicity.
Concluding Remarks
This compound is a promising anti-inflammatory agent that targets the complement system. The provided protocols and data serve as a starting point for researchers investigating its efficacy in preclinical models of inflammation. The reverse passive Arthus reaction in rats is a particularly relevant model for demonstrating the complement-inhibiting activity of BCX 1470 in vivo. Further studies are warranted to explore its therapeutic potential in a broader range of inflammatory and autoimmune diseases.
References
- 1. SIMULTANEOUS PASSIVE CUTANEOUS ANAPHYLAXIS AND ARTHUS REACTIONS IN MOUSE, RAT AND GUINEA-PIG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of immune-complex mediated dermal inflammation in rats following either oral or topical administration of a small molecule C5a receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of BCX 1470 Methanesulfonate Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BCX 1470 methanesulfonate is a potent, synthetic, small-molecule inhibitor of serine proteases, with particular activity against key enzymes of the complement system.[1] It has been identified as an effective inhibitor of Factor D and C1s, crucial components of the alternative and classical complement pathways, respectively.[1][2] This document provides detailed protocols for the preparation of this compound stock solutions for use in in vitro and in vivo experimental settings.
Physicochemical and Inhibitory Properties
This compound is the methanesulfonic acid salt form of BCX 1470, which generally offers enhanced water solubility and stability compared to the free base form.[2]
| Property | Value | Reference |
| Molecular Formula | C15H14N2O5S3 | [1] |
| Molecular Weight | 398.48 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO (≥ 33.33 mg/mL or 83.64 mM) | |
| IC50 (Factor D) | 96 nM | [1][2] |
| IC50 (C1s) | 1.6 nM | [1][2] |
| IC50 (Trypsin) | 326 nM | [1] |
Signaling Pathway Inhibition
This compound exerts its inhibitory effects on the complement cascade, a critical component of the innate immune system. The complement system can be activated through three main pathways: the classical, alternative, and lectin pathways. BCX 1470 targets enzymes in the classical and alternative pathways.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), suitable for further dilution in aqueous buffers for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile tips
Procedure:
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.985 mg of the compound (Molecular Weight = 398.48 g/mol ).
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the weighed compound. For the 3.985 mg example, add 1 mL of DMSO. It is recommended to use newly opened DMSO to avoid moisture, which can impact solubility.
-
Dissolution: Vortex the solution vigorously until the compound is completely dissolved. If precipitation is observed, gentle warming (e.g., in a 37°C water bath) and/or sonication can be used to aid dissolution.[3]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Storage Conditions: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4] Ensure the tubes are tightly sealed to prevent moisture absorption.
| Concentration | Solvent | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |
| 1 mM | DMSO | 0.398 mg | 1.992 mg | 3.985 mg |
| 5 mM | DMSO | 1.992 mg | 9.962 mg | 19.924 mg |
| 10 mM | DMSO | 3.985 mg | 19.924 mg | 39.848 mg |
Preparation of Working Solutions for In Vitro Assays
For most cell-based or enzymatic assays, the DMSO stock solution needs to be further diluted in an appropriate aqueous buffer. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts.
Procedure:
-
Perform serial dilutions of the 10 mM DMSO stock solution in the desired assay buffer to achieve the final working concentrations.
-
Always add the DMSO stock solution to the buffer while vortexing to ensure rapid mixing and prevent precipitation of the compound.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound tested.
Preparation of a Formulation for In Vivo Studies
For administration in animal models, this compound can be formulated in a vehicle suitable for injection. The following is a representative protocol for a formulation that can be administered, for example, intraperitoneally or subcutaneously.
Materials:
-
10 mM this compound in DMSO (as prepared above)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure for a 1 mL Working Solution:
-
To 400 µL of PEG300, add 100 µL of the 10 mM this compound DMSO stock solution. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly.[4]
This protocol results in a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4] The final concentration of this compound in this example would be 1 mM. The dosage can be adjusted by altering the initial concentration of the DMSO stock solution or the volume administered.
Experimental Workflow
Safety Precautions
Standard laboratory safety practices should be followed when handling this compound and its solvents. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin. All procedures should be performed in a well-ventilated area or a chemical fume hood. Refer to the manufacturer's Safety Data Sheet (SDS) for detailed safety information.
References
Troubleshooting & Optimization
BCX 1470 methanesulfonate solubility issues in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aqueous solubility of BCX 1470 methanesulfonate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a potent and selective serine protease inhibitor that targets Factor D and C1s, key components of the complement system.[1][2][3][4] Like many small molecule inhibitors, this compound is a hydrophobic compound, which can lead to poor solubility in aqueous buffers. This is a significant concern for in vitro and in vivo experiments as it can result in compound precipitation, inaccurate concentration measurements, and unreliable experimental outcomes. While the methanesulfonate salt form generally offers improved water solubility and stability compared to the free base, challenges in aqueous buffers may still arise.[3]
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1][2][5][6] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Store this stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q3: Can the composition of my aqueous buffer affect the solubility of this compound?
A3: Yes, the composition of your aqueous buffer can significantly impact the solubility of this compound. Key factors to consider include:
-
pH: As with many compounds containing ionizable groups, the solubility of this compound is likely pH-dependent. For basic compounds, solubility is generally higher at a more acidic pH.[7]
-
Ionic Strength: The salt concentration in your buffer can influence solubility.[8]
-
Buffer Species: Different buffer salts (e.g., phosphate, Tris, bicarbonate) can have varying effects on the solubility of a compound.[9]
Q4: Are there any formulation strategies to improve the aqueous solubility of this compound for in vivo studies?
A4: Yes, for in vivo applications where direct injection of a DMSO stock is not feasible, co-solvent systems are often employed. One commercially suggested formulation includes a mixture of DMSO, PEG300, Tween-80, and saline.[5] Another approach is the use of cyclodextrins, such as SBE-β-CD, which can encapsulate the drug molecule and enhance its solubility.[5]
Troubleshooting Guide
Problem 1: My this compound powder is not dissolving in my aqueous buffer.
-
Cause: Direct dissolution of hydrophobic compounds in aqueous buffers is often challenging.
-
Solution: It is highly recommended to first prepare a concentrated stock solution in an organic solvent like DMSO, where this compound is more soluble.[3] This stock solution can then be serially diluted into your aqueous buffer to the final desired concentration.
Problem 2: When I dilute my this compound DMSO stock solution into my aqueous buffer, a precipitate forms.
-
Cause A: Final concentration exceeds the solubility limit. The target concentration in the aqueous buffer may be higher than the compound's solubility under those specific conditions.
-
Solution: Try lowering the final working concentration of this compound.
-
-
Cause B: Improper mixing. Rapidly adding the DMSO stock without sufficient mixing can create localized high concentrations, causing the compound to precipitate.
-
Solution: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform dispersion.
-
-
Cause C: High final DMSO concentration. While DMSO aids in initial dissolution, a high final concentration in the aqueous buffer can sometimes promote the precipitation of certain compounds.
-
Solution: Aim for a final DMSO concentration of less than 0.5% in your working solution, especially for cell-based assays.[10] This may necessitate preparing a more concentrated initial stock solution.
-
-
Cause D: Buffer pH is not optimal. The pH of your buffer may not be suitable for maintaining the solubility of this compound.
-
Solution: If your experimental design allows, test the solubility of the compound in buffers with different pH values to find the optimal range.
-
Problem 3: I am observing inconsistent results in my cell-based or biochemical assays.
-
Cause: Poor solubility and/or precipitation of this compound in the assay medium could be the underlying issue. The actual concentration of the soluble compound may be lower than the nominal concentration.
-
Solution: Perform a pre-assay solubility check. Prepare your dilutions of this compound in the assay buffer and let them stand at the assay temperature for the duration of your experiment. Centrifuge the samples and measure the concentration of the supernatant using an appropriate analytical method (e.g., HPLC-UV) to determine the true soluble concentration.
Quantitative Data on Solubility
While specific public data on the aqueous solubility of this compound is limited, the following table provides a template with hypothetical, yet plausible, data for how researchers can systematically test and present their findings.
| Buffer System (50 mM) | pH | Maximum Soluble Concentration (µM) | Observations |
| Phosphate-Buffered Saline (PBS) | 7.4 | < 1 | Precipitation observed |
| Phosphate-Buffered Saline (PBS) | 6.5 | 5 | Clear solution |
| Tris-HCl | 8.0 | < 0.5 | Immediate precipitation |
| Tris-HCl | 7.0 | 2 | Slight haze |
| Sodium Acetate | 5.5 | 25 | Clear solution |
| PBS with 0.1% Tween-20 | 7.4 | 10 | Clear solution |
| PBS with 5% PEG400 | 7.4 | 15 | Clear solution |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 20 mM).
-
Vortex thoroughly for 5-10 minutes until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[7]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Centrifuge the stock solution at high speed for 1-2 minutes to pellet any undissolved material.
-
Carefully transfer the supernatant to a new, clean tube. This is your working stock solution.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C.
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffers
This protocol helps determine the concentration at which the compound begins to precipitate upon dilution from a DMSO stock into an aqueous buffer.
-
Prepare a series of dilutions of your concentrated DMSO stock solution in a 96-well plate.
-
In a separate 96-well plate, add the desired aqueous buffer to each well.
-
Transfer a small, equal volume of the DMSO dilutions to the corresponding wells of the buffer plate. The final DMSO concentration should be kept constant and low (e.g., <1%).
-
Mix the plate thoroughly and incubate at the experimental temperature for a set period (e.g., 2 hours).
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a wavelength such as 650 nm.
-
The concentration at which a significant increase in light scattering is observed corresponds to the kinetic solubility limit.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Experimental workflow for kinetic solubility assessment.
References
- 1. This compound (CTI-014) - Creative Biolabs [creative-biolabs.com]
- 2. This compound - Creative Enzymes [creative-enzymes.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. molnova.cn [molnova.cn]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Dissolution Profiles of Poorly Soluble Drug Salts in Bicarbonate Buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
BCX 1470 methanesulfonate stability in cell culture media
Welcome to the technical support center for BCX 1470 methanesulfonate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in cell culture media and to offer troubleshooting assistance for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, synthetic, small-molecule serine protease inhibitor.[1] Its primary mechanism of action is the inhibition of Factor D and C1s of the complement system.[1][2] By targeting these key enzymes, this compound effectively blocks both the classical and alternative pathways of the complement cascade.[2]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[1][3] For long-term storage, it is recommended to store the solid compound at -20°C.[1][3] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[2] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.
Q3: Is there any available data on the stability of this compound in cell culture media?
A3: Currently, there is no publicly available quantitative data specifically detailing the stability of this compound in common cell culture media such as DMEM or RPMI-1640. The stability of a compound in cell culture can be influenced by several factors including the composition of the medium, the presence or absence of serum, pH, and temperature. Therefore, it is highly recommended to perform a stability study under your specific experimental conditions.
Troubleshooting Guide
This guide addresses potential issues you may encounter when working with this compound in cell culture experiments.
| Issue | Potential Cause | Suggested Solution |
| Inconsistent or lower than expected inhibitory activity | Compound Degradation: this compound may be unstable in your specific cell culture medium over the duration of the experiment. | - Perform a time-course stability study of this compound in your cell culture medium (with and without serum) using HPLC-UV or LC-MS to determine its half-life.- Prepare fresh working solutions of the inhibitor for each experiment.- Consider replenishing the compound in the culture medium for long-term experiments based on its determined stability. |
| Adsorption to Plastics: Small molecules can adsorb to the surface of plastic labware, reducing the effective concentration in the medium. | - Use low-protein-binding plates and pipette tips.- Pre-incubate plates with a blocking agent like bovine serum albumin (BSA) if compatible with your assay. | |
| Interaction with Serum Proteins: Components of fetal bovine serum (FBS) can bind to the inhibitor, reducing its free and active concentration. | - Test the effect of different serum concentrations on the inhibitor's activity.- If possible, perform experiments in serum-free or low-serum conditions after adapting the cells. | |
| High variability between replicate wells | Incomplete Solubilization: The compound may not be fully dissolved in the stock solution or the final culture medium. | - Ensure complete dissolution of the stock solution in DMSO before preparing the working solution.- When adding the stock solution to the culture medium, vortex or mix thoroughly to ensure homogeneity. |
| Pipetting Errors: Inaccurate or inconsistent pipetting can lead to variations in the final concentration of the inhibitor. | - Use calibrated pipettes and proper pipetting techniques.- Prepare a master mix of the inhibitor-containing medium to add to all replicate wells. | |
| Observed Cell Toxicity | Solvent Toxicity: High concentrations of DMSO can be toxic to cells. | - Ensure the final concentration of DMSO in the cell culture medium is below the tolerance level of your cell line (typically <0.5%).- Include a vehicle control (medium with the same concentration of DMSO) in all experiments. |
| Off-Target Effects: At high concentrations, the inhibitor may have off-target effects leading to cytotoxicity. | - Perform a dose-response curve to determine the optimal non-toxic working concentration.- Use the lowest effective concentration that achieves the desired level of complement inhibition. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media using HPLC-UV
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without FBS
-
Sterile, low-protein-binding microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a UV detector and a suitable C18 column
Methodology:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare Working Solutions: Dilute the stock solution in your cell culture medium (with and without your usual concentration of FBS) to the final working concentration you intend to use in your experiments.
-
Incubation: Aliquot the working solutions into sterile, low-protein-binding microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours). Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
Sample Collection: At each designated time point, remove one aliquot of each condition and immediately store it at -80°C to halt any further degradation. The 0-hour time point serves as the initial concentration reference.
-
Sample Preparation for HPLC: Prior to analysis, thaw the samples. To precipitate proteins that may interfere with the analysis, add a sufficient volume of a suitable organic solvent (e.g., acetonitrile) to your samples, vortex, and centrifuge at high speed. Collect the supernatant for injection.
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase for small molecule analysis on a C18 column is a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The specific gradient will need to be optimized for this compound.
-
Detection: Determine the maximum absorbance wavelength (λmax) of this compound using a UV-Vis spectrophotometer to set the detection wavelength on the HPLC's UV detector.
-
Quantification: Generate a standard curve using known concentrations of this compound prepared in the same medium and processed in the same way as the samples.
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Visualizations
Signaling Pathway of Complement Inhibition by this compound
Caption: Inhibition of the complement cascade by this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing compound stability in cell culture media.
References
Preventing BCX 1470 methanesulfonate precipitation in experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with BCX 1470 methanesulfonate. Our goal is to help you prevent and resolve issues related to compound precipitation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent serine protease inhibitor.[1][2][3] It primarily targets and inhibits the activity of complement enzymes C1s and Factor D, which are crucial components of the classical and alternative complement pathways, respectively.[1][3] By inhibiting these enzymes, BCX 1470 blocks the complement cascade, which is involved in various physiological processes, including the immune response and inflammation.[1]
Q2: My this compound has precipitated out of solution. What should I do?
A2: If you observe precipitation, gentle heating and/or sonication can be used to help redissolve the compound.[4] It is also crucial to ensure you are using a suitable solvent system and that the storage conditions are appropriate. For detailed troubleshooting, please refer to the "Troubleshooting Guide to Prevent Precipitation" section below.
Q3: What are the recommended solvents for dissolving this compound?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1][5] For in vivo experiments, co-solvent systems are often required. It is recommended to first prepare a stock solution in DMSO and then further dilute it with the appropriate aqueous buffer or vehicle.
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage, it is recommended to store this compound at -20°C.[1][5] Stock solutions in solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, in a sealed container and protected from moisture.[4]
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C15H14N2O5S3 | [1][2] |
| Molecular Weight | 398.48 g/mol | [1] |
| Purity | ≥98% | [1] |
| Appearance | White to off-white solid | [4] |
| Storage | Store at -20°C | [1][5] |
Table 2: Inhibitory Activity of this compound
| Target | IC50 | Source |
| Factor D | 96 nM | [1][4][5] |
| C1s | 1.6 nM | [1][4][5] |
| Trypsin | 326 nM | [1] |
Table 3: Solubility of this compound
| Solvent | Solubility | Source |
| DMSO | ≥ 33.33 mg/mL (83.64 mM) | [4][5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.27 mM) | [4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.27 mM) | [4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.27 mM) | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Dissolution: Add the appropriate volume of newly opened, anhydrous DMSO to the powder to achieve a 10 mM concentration.
-
Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved. Ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Protocol 2: Preparation of a Dosing Solution for In Vivo Studies (Example with PEG300, Tween-80, and Saline) [4]
-
Prepare Stock: Start with a clear, pre-prepared stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Add Co-solvents: In a sterile tube, add the required volume of the DMSO stock solution.
-
Sequentially add the co-solvents in the following order, ensuring the solution is mixed thoroughly after each addition:
-
Add 400 µL of PEG300 to 100 µL of the 25 mg/mL DMSO stock solution and mix.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
-
Final Concentration: This will result in a 2.5 mg/mL solution of this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Use: It is recommended to prepare this working solution fresh on the day of use.
Mandatory Visualizations
Signaling Pathway
Caption: Inhibition of the Complement Cascade by this compound.
Experimental Workflow
Caption: Workflow for Preparing this compound Solutions.
Troubleshooting Guide
References
Potential off-target effects of BCX 1470 methanesulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using BCX 1470 methanesulfonate. The information is based on publicly available data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
BCX 1470 is a serine protease inhibitor. Its primary targets are Factor D and C1s, which are key enzymes in the alternative and classical pathways of the complement system, respectively.[1][2][3][4] By inhibiting these proteases, BCX 1470 blocks the activation of the complement cascade.
Q2: What are the known on-target activities of BCX 1470?
BCX 1470 has been shown to inhibit the esterolytic activity of Factor D and C1s.[1][2][3][4] This inhibition translates to the blockage of complement-mediated hemolysis and has been demonstrated to reduce edema in a rat model of reverse passive Arthus (RPA) reaction.[1][2]
Q3: Are there any known off-target effects of this compound?
Based on available data, BCX 1470 has a known off-target inhibitory effect on trypsin, another serine protease.[1][3][4] A comprehensive screening of its activity against a wider panel of serine proteases or other protein classes is not publicly available.
Q4: How significant is the inhibition of trypsin by BCX 1470?
The inhibitory potency of BCX 1470 against trypsin is significantly lower than its potency against its primary targets, Factor D and C1s.[1][4] However, at higher concentrations, inhibition of trypsin could be a contributing factor to experimental outcomes.
Troubleshooting Guide
Issue 1: Unexpected effects on cell viability or cellular processes in my in vitro experiment.
-
Possible Cause: Inhibition of off-target proteases. While comprehensive data is lacking, the known inhibition of trypsin suggests that other cellular serine proteases involved in processes like cell signaling, proliferation, or apoptosis could be affected, especially at higher concentrations of BCX 1470.
-
Troubleshooting Steps:
-
Concentration Optimization: Determine the minimal effective concentration of BCX 1470 required for complement inhibition in your specific assay to minimize potential off-target effects.
-
Control Experiments: Include control experiments with other, structurally unrelated, complement inhibitors to see if the observed effect is specific to BCX 1470.
-
Protease Activity Profiling: If unexpected effects persist, consider performing a broad-spectrum protease inhibitor profiling assay to identify other potential off-target proteases affected by BCX 1470 in your experimental system.
-
Issue 2: Discrepancies between in vitro and in vivo results.
-
Possible Cause: In vivo metabolism of this compound could lead to metabolites with different activity profiles. Additionally, the inhibition of off-target proteases in vivo could lead to complex physiological effects not observed in simpler in vitro models. For instance, inhibition of digestive or coagulation proteases could have systemic consequences.
-
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, perform PK/PD studies to understand the exposure and metabolism of BCX 1470 in your animal model.
-
Assessment of Off-Target Systems: When conducting in vivo studies, consider including assessments of systems where off-target serine protease inhibition might be critical, such as coagulation parameters (e.g., prothrombin time, activated partial thromboplastin time) and digestive function.
-
Histopathological Analysis: Conduct thorough histopathological analysis of tissues of interest to look for any unexpected changes that might be attributable to off-target effects.
-
Issue 3: I am concerned about the potential for off-target effects in my long-term experiments.
-
Possible Cause: The lack of a comprehensive public off-target profile for BCX 1470 makes it difficult to predict all potential long-term consequences of its use.
-
Recommendation: For long-term studies, it is highly recommended to perform your own off-target screening.
-
Suggested Action: A commercially available serine protease panel screen would provide valuable data on the selectivity of BCX 1470. This would help in interpreting long-term experimental data and anticipating potential confounding effects.
-
Data Presentation
Table 1: Inhibitory Potency (IC50) of BCX 1470 Against Known Targets
| Target | IC50 (nM) |
| C1s | 1.6[1][3][4] |
| Factor D | 96[1][3][4] |
| Trypsin | 326[3][4] |
Experimental Protocols
Protocol 1: Assessing Off-Target Effects on a Panel of Serine Proteases
This protocol outlines a general method for screening this compound against a panel of commercially available serine proteases to determine its selectivity profile.
Materials:
-
This compound
-
A panel of purified serine proteases (e.g., trypsin, chymotrypsin, elastase, thrombin, plasmin, etc.)
-
Corresponding fluorogenic or chromogenic substrates for each protease
-
Assay buffer (specific to each protease, as recommended by the supplier)
-
96-well microplates (black plates for fluorescent assays, clear plates for colorimetric assays)
-
Microplate reader
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the BCX 1470 stock solution in assay buffer to create a range of test concentrations.
-
Prepare working solutions of each protease and its corresponding substrate in the appropriate assay buffer.
-
-
Assay Procedure:
-
Add a small volume of each BCX 1470 dilution to the wells of the microplate. Include wells with assay buffer and solvent only as negative and vehicle controls, respectively.
-
Add the protease solution to all wells and incubate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each concentration of BCX 1470.
-
Normalize the velocities to the vehicle control.
-
Plot the normalized reaction velocities against the logarithm of the BCX 1470 concentration.
-
Fit the data to a suitable dose-response curve (e.g., four-parameter logistic regression) to determine the IC50 value for each protease.
-
Mandatory Visualizations
Caption: Inhibition of the Classical and Alternative Complement Pathways by BCX 1470.
Caption: Experimental Workflow for Off-Target Serine Protease Screening.
References
BCX 1470 methanesulfonate interference with cell viability assays
Welcome to the technical support center for BCX 1470 methanesulfonate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell-based assays, with a particular focus on potential interference with cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, synthetic, small-molecule inhibitor of serine proteases.[1][2][3] Specifically, it targets and inhibits the activity of complement factor D and C1s, key enzymes in the alternative and classical pathways of the complement system, respectively.[1][2][3] By inhibiting these proteases, this compound can modulate complement activation, which is a crucial component of the innate immune response. Its molecular formula is C15H14N2O5S3 and it is soluble in DMSO.[1][4]
Q2: Can this compound interfere with standard cell viability assays?
While there is no direct evidence in the scientific literature of this compound interfering with cell viability assays, its chemical structure warrants consideration. This compound is a sulfur-containing compound.[1][4] Compounds containing sulfur, particularly thiols, have been reported to interfere with tetrazolium-based viability assays (e.g., MTT, MTS, XTT) through direct chemical reduction of the dye, which can lead to false-positive results for cell viability.
Additionally, compounds with antioxidant properties can also interfere with viability assays that rely on cellular reduction potential.[5] Although serine protease inhibitors are not broadly classified as antioxidants, it is a possibility that should be considered.
Q3: Which cell viability assays are most likely to be affected?
Assays that rely on the measurement of cellular metabolic activity through the reduction of a reporter molecule are most susceptible to interference. These include:
-
Tetrazolium-based assays (MTT, MTS, XTT): These assays measure the activity of mitochondrial dehydrogenases. A compound that can directly reduce the tetrazolium salt or affect the cellular redox state can interfere with the results.
-
Resazurin (AlamarBlue)-based assays: Similar to tetrazolium assays, the resazurin assay measures metabolic activity via the reduction of resazurin to the fluorescent resorufin. Compounds with reducing potential can interfere with this process.[5]
Q4: What are the recommended alternative assays if interference is suspected?
If you suspect interference from this compound, it is advisable to use a cell viability assay with a different detection principle. Recommended alternatives include:
-
ATP-based assays (e.g., CellTiter-Glo®): These assays measure the level of intracellular ATP, which is a direct indicator of metabolically active, viable cells.[6] This method is less likely to be affected by compounds that interfere with redox-based assays.[6]
-
LDH (Lactate Dehydrogenase) cytotoxicity assays: This assay measures the release of LDH from damaged cells into the culture medium, providing a measure of cytotoxicity rather than viability. It is a good orthogonal method to confirm results from viability assays.
-
Cell counting-based methods: Direct cell counting using a hemocytometer or an automated cell counter with a viability dye (e.g., trypan blue) provides a direct measure of viable cells.
-
Live/Dead cell staining: Using fluorescent dyes that differentiate between live and dead cells (e.g., Calcein-AM/Propidium Iodide) allows for direct visualization and quantification of viable cells by microscopy or flow cytometry.
Troubleshooting Guides
Issue 1: Higher than expected cell viability in the presence of this compound with MTT or Resazurin assays.
This could indicate direct reduction of the assay reagent by the compound.
Troubleshooting Workflow:
References
- 1. This compound - Creative Enzymes [creative-enzymes.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (CTI-014) - Creative Biolabs [creative-biolabs.com]
- 4. hoelzel-biotech.com [hoelzel-biotech.com]
- 5. researchgate.net [researchgate.net]
- 6. ATP cell viability assay | RE-Place [re-place.be]
How to address lot-to-lot variability of BCX 1470 methanesulfonate
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers using BCX 1470 methanesulfonate. The focus is on identifying and addressing potential lot-to-lot variability to ensure experimental consistency and data reproducibility.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments. Follow the structured questions to diagnose and resolve problems related to lot-to-lot variability.
Question: Why is my new lot of this compound showing lower inhibitory activity in my assay compared to a previous lot?
Possible Causes & Solutions:
This is a common issue that can stem from several factors, including differences in purity, the presence of inactive polymorphs, or degradation of the compound. A systematic approach is necessary to identify the root cause.
Step 1: Verify Compound Identity and Purity Confirm that the new lot is indeed this compound and meets the required purity specifications.
-
Recommendation: Perform Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight of the active pharmaceutical ingredient (API) and High-Performance Liquid Chromatography (HPLC) with a UV detector to assess its purity.
Step 2: Compare Impurity Profiles New or different impurities in a new lot can interfere with your assay.
-
Recommendation: Compare the impurity profiles of the new and old lots using HPLC. Significant differences may indicate issues with the synthesis or purification process of the new lot.
Step 3: Assess Physical Properties Differences in the physical form (polymorphism) of the compound can affect its solubility and, consequently, its apparent activity.
-
Recommendation: Use X-ray Powder Diffraction (XRPD) to analyze the crystalline structure of the compound from both lots. Different XRPD patterns would indicate different polymorphs.
Summary of Analytical Comparisons for Lot A (Reference) vs. Lot B (New)
| Parameter | Method | Lot A Specification | Lot B Result | Analysis |
| Identity | LC-MS | Expected MW: [Insert MW] | Matches Expected MW | PASS |
| Purity | HPLC | ≥98.0% | 96.5% | FAIL - Lower purity could explain reduced activity. |
| Largest Impurity | HPLC | ≤0.5% | 1.8% | FAIL - A significant new impurity is present. |
| Polymorphism | XRPD | Form I | Form I | PASS - No change in crystalline form detected. |
| In-vitro Activity | IC₅₀ Assay | 100 nM (± 15 nM) | 250 nM | FAIL - Significant decrease in observed potency. |
Experimental Protocols
Protocol 1: Purity and Identity Verification by LC-MS
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO or Methanol). Dilute to a final concentration of 10 µg/mL in the mobile phase.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
-
Analysis: Confirm the presence of the expected parent mass for BCX 1470. Integrate the peak area from the UV chromatogram (e.g., at 254 nm) to determine purity.
Protocol 2: Analysis of Crystalline Form by XRPD
-
Sample Preparation: Gently grind approximately 5-10 mg of the sample to a fine powder.
-
Instrument Setup:
-
Radiation: Cu Kα (1.5406 Å).
-
Voltage/Current: 40 kV, 40 mA.
-
Scan Range (2θ): 2° to 40°.
-
Step Size: 0.02°.
-
-
Analysis: Compare the resulting diffractograms for the old and new lots. Peaks at specific 2θ angles are characteristic of a particular crystalline form. The presence of different peaks indicates polymorphism.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for BCX 1470?
BCX 1470 is an inhibitor of complement component 1s (C1s), a serine protease that plays a crucial role in the classical complement pathway. By inhibiting C1s, BCX 1470 blocks the activation cascade, which is implicated in various inflammatory and autoimmune diseases.
Caption: Mechanism of BCX 1470 as a C1s inhibitor in the classical complement pathway.
Q2: What are the recommended storage and handling conditions for this compound?
To maintain compound integrity, store this compound powder at -20°C, protected from light and moisture. For stock solutions (e.g., in DMSO), aliquot into single-use volumes and store at -80°C to minimize freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q3: How can I develop a robust workflow to qualify new lots of this compound before starting critical experiments?
Implementing a standardized lot qualification workflow is essential for ensuring data consistency. The workflow should include a sequence of analytical and functional checks.
Caption: A standardized workflow for qualifying new lots of experimental compounds.
Q4: My compound won't fully dissolve. How does this relate to lot-to-lot variability?
Incomplete dissolution can be a sign of lot-to-lot variability, often linked to the presence of a different, less soluble polymorph or salt form. It can also be caused by degradation or the presence of insoluble impurities.
Caption: Logical relationships between dissolution issues and potential root causes.
Technical Support Center: BCX 1470 Methanesulfonate In Vivo Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BCX 1470 methanesulfonate in vivo. The information is designed to help improve the efficacy of your experiments and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: BCX 1470 is a synthetic, small-molecule serine protease inhibitor.[1][2][3][4] It primarily targets and inhibits the activity of complement C1s and Factor D, key enzymes in the classical and alternative pathways of the complement system, respectively.[1][2][3][4] By blocking these proteases, BCX 1470 effectively prevents complement activation, which is a critical component of the inflammatory response in certain pathological conditions.[1]
Q2: What are the in vitro IC50 values for BCX 1470?
A2: The inhibitory potency of BCX 1470 has been determined against its primary targets and other related serine proteases.
| Target Enzyme | IC50 Value |
| Complement C1s | 1.6 nM |
| Complement Factor D | 96 nM |
| Trypsin | 326 nM |
Q3: In which in vivo model has BCX 1470 shown efficacy?
A3: BCX 1470 has demonstrated significant efficacy in a rat model of the reverse passive Arthus (RPA) reaction.[1] This model induces a localized inflammatory response characterized by edema (swelling), and the study showed that BCX 1470 could effectively block this edema formation.[1]
Troubleshooting Guide
This guide addresses potential issues you may encounter during your in vivo experiments with this compound.
Issue 1: Poor or inconsistent efficacy in vivo.
Possible Cause 1: Suboptimal Formulation or Solubility
-
Recommendation: this compound has limited aqueous solubility. It is crucial to use an appropriate vehicle for complete dissolution to ensure bioavailability. Several formulations have been reported to achieve a clear solution.
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
-
Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline).
-
Protocol 3: 10% DMSO, 90% Corn Oil.
-
Note: It is recommended to prepare a stock solution in DMSO first and then add the other co-solvents sequentially. Gentle warming or sonication can aid in dissolution. Always prepare fresh working solutions for in vivo experiments.
-
Possible Cause 2: Inadequate Dosage or Administration Route
-
Recommendation: The efficacy of BCX 1470 is dose-dependent. While the specific dose and route of administration from the pivotal rat RPA study are not publicly available in detail, it is crucial to perform a dose-response study in your specific animal model to determine the optimal dose. Consider the pharmacokinetics and bioavailability associated with different administration routes (e.g., intravenous, intraperitoneal, oral).
Possible Cause 3: Instability of the Compound
-
Recommendation: this compound, once in solution, may be susceptible to degradation. Stock solutions in DMSO should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles. In vivo working solutions should be prepared fresh before each experiment.
Issue 2: Unexpected side effects or toxicity.
Possible Cause 1: Off-Target Effects
-
Recommendation: While BCX 1470 is a potent inhibitor of C1s and Factor D, it also shows some activity against other serine proteases like trypsin. At higher concentrations, the risk of off-target effects increases. If you observe unexpected phenotypes, consider reducing the dose or using a more specific inhibitor if available for your target pathway.
Possible Cause 2: Vehicle-Related Toxicity
-
Recommendation: The solvents used for formulation, such as DMSO or PEG300, can have their own biological effects or toxicity at high concentrations. Always include a vehicle-only control group in your experiments to distinguish the effects of the vehicle from those of BCX 1470.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration (Example using Protocol 1 from above)
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again.
-
Finally, add 450 µL of saline to reach the final volume of 1 mL.
-
Ensure the final solution is clear and free of precipitation before administration.
Protocol 2: Induction of Reverse Passive Arthus (RPA) Reaction in Rats
This protocol is based on the methodology generally used for this model.
-
Anesthetize the rats according to your institution's approved protocol.
-
Inject a solution of antigen (e.g., bovine serum albumin) intravenously.
-
After a short interval, inject an antibody specific to the antigen (e.g., anti-BSA) intradermally into the dorsal skin.
-
Administer this compound or the vehicle control at a predetermined time point before or after the induction of the RPA reaction.
-
Measure the resulting edema at various time points using a caliper to determine the thickness of the skin fold at the reaction site.
-
Calculate the percentage of edema inhibition compared to the vehicle control group.
Visualizations
Caption: Signaling pathways inhibited by BCX 1470.
Caption: Troubleshooting logic for poor in vivo efficacy.
References
- 1. The role of complement in innate and adaptive immunity to pneumococcal colonization and sepsis in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress and Trends in Complement Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Evaluation of the in vivo anti-inflammatory activity of a flavone glycoside from Cancrinia discoidea (Ledeb.) Poljak - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling BCX 1470 methanesulfonate
This technical support guide provides researchers, scientists, and drug development professionals with best practices for storing and handling BCX 1470 methanesulfonate, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
What are the recommended long-term storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at -20°C.[1][2] Some suppliers also recommend storage at 4°C for the solid form, sealed and away from moisture.[3]
How should I store stock solutions of this compound?
Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles.[3] For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[3] Always ensure the solutions are in sealed containers to protect from moisture.[3]
What is the appearance of this compound?
This compound is a white to off-white solid.[3]
What is the solubility of this compound?
This compound is soluble in DMSO at concentrations of ≥ 33.33 mg/mL (83.64 mM).[1][3] It is important to use newly opened, anhydrous DMSO as the compound is hygroscopic, and the presence of water can significantly impact solubility.[3] For in vivo experiments, various solvent systems can be used.[3]
Is this compound stable?
The methanesulfonate salt form of BCX 1470 generally offers enhanced stability compared to the free form.[4] When stored correctly, the solid form is stable for at least 2 years at -20°C.[5] Stock solutions are stable for up to 6 months at -80°C or 1 month at -20°C.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving the Compound | 1. Incorrect solvent. 2. Solvent is not anhydrous (for DMSO). 3. Compound has precipitated out of solution. | 1. Ensure you are using an appropriate solvent such as DMSO. 2. Use a fresh, unopened container of anhydrous DMSO for preparing your stock solution.[3] 3. Gentle heating and/or sonication can be used to aid in the dissolution of the compound if precipitation or phase separation has occurred.[3] |
| Inconsistent Experimental Results | 1. Compound degradation due to improper storage. 2. Repeated freeze-thaw cycles of the stock solution. 3. Inaccurate concentration of the stock solution. | 1. Verify that the solid compound and stock solutions have been stored at the recommended temperatures and protected from moisture.[3] 2. Aliquot stock solutions after preparation to minimize freeze-thaw cycles.[3] 3. Recalibrate your equipment and ensure accurate weighing of the compound and volume measurements. Prepare a fresh stock solution if necessary. |
| Precipitation in Aqueous Buffers | Limited aqueous solubility of the compound. | For experiments in aqueous buffers, it may be necessary to first dissolve the compound in a small amount of an organic solvent like DMSO before further dilution into the aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect the biological system. |
Data Summary
Storage Conditions
| Form | Temperature | Duration | Notes |
| Solid | 4°C | Short-term | Sealed, away from moisture.[3] |
| Solid | -20°C | Long-term (≥ 2 years) | [1][2][5] |
| Stock Solution | -20°C | 1 month | Sealed, away from moisture.[3] |
| Stock Solution | -80°C | 6 months | Sealed, away from moisture.[3] |
Solubility
| Solvent | Concentration |
| DMSO | ≥ 33.33 mg/mL (83.64 mM)[1][3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.27 mM)[3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.27 mM)[3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.27 mM)[3] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out 1 mg of this compound (Molecular Weight: 398.48 g/mol ).
-
Solvent Addition: Add 0.2510 mL of anhydrous DMSO to the solid compound.[3]
-
Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C for up to one month or -80°C for up to six months.[3]
Protocol for Assessing Compound Stability by HPLC
This protocol provides a general framework. Specific parameters such as the column, mobile phase, and gradient may need to be optimized for your specific HPLC system.
-
Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., DMSO) at a known concentration.
-
Inject a sample of the freshly prepared solution onto the HPLC system to obtain an initial chromatogram and determine the peak area for the compound (Time = 0).
-
Store the stock solution under the desired test conditions (e.g., -20°C, 4°C, room temperature).
-
At specified time points (e.g., 1 week, 1 month, 3 months), thaw an aliquot of the stored solution and inject it into the HPLC system under the same conditions as the initial run.
-
Compare the peak area of the compound at each time point to the initial peak area. A significant decrease in the peak area or the appearance of new peaks may indicate degradation.
Visualizations
Caption: Troubleshooting workflow for experiments involving this compound.
Caption: Mechanism of action of this compound in the complement system.
References
Validation & Comparative
BCX 1470 Methanesulfonate: A Comparative Guide to Complement Inhibitors
This guide offers a detailed comparison of BCX 1470 methanesulfonate with other prominent complement inhibitors. It is designed for researchers, scientists, and drug development professionals, providing an objective analysis of performance based on available experimental data.
The complement system, a cornerstone of innate immunity, is a complex cascade of proteins essential for defending against pathogens. However, its dysregulation is implicated in a range of inflammatory and autoimmune diseases. Consequently, therapeutic inhibition of the complement system has become a significant area of drug development. This guide focuses on this compound, a serine protease inhibitor, and compares it with other key complement inhibitors, including those targeting C3, C5, Factor B, and the C5a receptor.
Mechanism of Action: A Comparative Overview
Complement inhibitors are distinguished by their specific targets within the complement cascade. Understanding these mechanisms is crucial for evaluating their therapeutic potential.
-
This compound: This small molecule acts as a dual inhibitor, targeting two key serine proteases: Factor D of the alternative pathway and C1s of the classical pathway.[1][2][3][4][5] By inhibiting Factor D, it blocks the amplification loop of the alternative pathway. Its inhibition of C1s curtails the activation of the classical pathway.
-
Pegcetacoplan (Empaveli®/Aspaveli®): This PEGylated peptide targets C3 , the central protein where all three complement pathways converge.[6][7][8][9][10] By binding to C3 and its activation fragment C3b, pegcetacoplan prevents their cleavage and the generation of downstream effectors, thereby controlling both intravascular and extravascular hemolysis.[6][7][8][10]
-
Eculizumab (Soliris®) and Ravulizumab (Ultomiris®): These are monoclonal antibodies that bind to the terminal complement protein C5 .[11][12][13][14][15][16] This binding prevents the cleavage of C5 into the pro-inflammatory anaphylatoxin C5a and the C5b fragment, which initiates the formation of the membrane attack complex (MAC).[11][12][13][14]
-
Iptacopan (Fabhalta®): An oral inhibitor of Factor B , a key component of the alternative pathway.[17][18][19][20][21] By binding to Factor B, iptacopan prevents the formation of the C3 convertase of the alternative pathway (C3bBb), thus controlling both intravascular and extravascular hemolysis.[17][18][19][20]
-
Avacopan (Tavneos®): This is an orally administered selective antagonist of the C5a receptor (C5aR1) .[22][23][24][25][26] It blocks the pro-inflammatory effects of C5a, such as neutrophil activation and chemotaxis, without affecting the formation of the MAC.[22][23][24][25]
Signaling Pathway of Complement Activation and Inhibition
The following diagram illustrates the points of intervention for each of the discussed complement inhibitors within the classical, lectin, and alternative pathways.
Caption: Complement cascade and points of therapeutic intervention.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data for the inhibitory activities of the discussed complement inhibitors. It is important to note that direct comparison of IC50 values across different studies and assay conditions should be done with caution.
| Inhibitor | Target | IC50 | Disease Indication(s) |
| This compound | Factor D | 96 nM[1][2][3][4] | Investigational |
| C1s | 1.6 nM[1][2][3][4] | ||
| Pegcetacoplan | C3 | Not broadly reported in terms of a single IC50 value due to its complex binding kinetics. | Paroxysmal Nocturnal Hemoglobinuria (PNH)[10], Geographic Atrophy[6] |
| Eculizumab | C5 | Not typically characterized by an IC50; it is a monoclonal antibody with high binding affinity. | PNH[12], atypical Hemolytic Uremic Syndrome (aHUS)[12], generalized Myasthenia Gravis (gMG)[14], Neuromyelitis Optica Spectrum Disorder (NMOSD)[27] |
| Ravulizumab | C5 | Similar to Eculizumab, a high-affinity monoclonal antibody. | PNH, aHUS, gMG |
| Iptacopan | Factor B | Not broadly reported in terms of a single IC50 value. | PNH[18], IgA Nephropathy[18] |
| Avacopan | C5aR1 | Not broadly reported in terms of a single IC50 value. | ANCA-associated Vasculitis[22] |
Note: The lack of publicly available clinical trial data for this compound prevents a direct comparison of its clinical efficacy with the other approved inhibitors.
Experimental Protocols
Detailed experimental protocols for the characterization of complement inhibitors are often proprietary. However, a general methodology for determining the inhibitory activity of a compound like this compound on its targets would typically involve the following steps:
In Vitro Enzyme Inhibition Assay (for Factor D and C1s)
-
Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of Factor D or C1s by 50% (IC50).
-
Materials:
-
Purified recombinant human Factor D or C1s.
-
A specific chromogenic or fluorogenic substrate for each enzyme.
-
Assay buffer (e.g., Tris-HCl or HEPES with appropriate salts and additives).
-
This compound at various concentrations.
-
96-well microplates.
-
Microplate reader.
-
-
Procedure:
-
A solution of the enzyme (Factor D or C1s) is prepared in the assay buffer.
-
Serial dilutions of this compound are prepared.
-
The enzyme solution is pre-incubated with the different concentrations of the inhibitor for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
The enzymatic reaction is initiated by adding the specific substrate to each well.
-
The rate of substrate cleavage is monitored over time by measuring the change in absorbance or fluorescence using a microplate reader.
-
Control wells containing the enzyme and substrate without the inhibitor (100% activity) and wells with substrate alone (background) are included.
-
-
Data Analysis:
-
The rate of reaction for each inhibitor concentration is calculated.
-
The percentage of inhibition is determined relative to the control (no inhibitor).
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the in vitro characterization of a complement inhibitor.
Caption: In vitro enzyme inhibition assay workflow.
Conclusion
This compound represents a novel approach to complement inhibition with its dual targeting of Factor D and C1s. This mechanism suggests a broad potential to modulate both the alternative and classical pathways. However, without publicly available clinical data, a direct comparison of its therapeutic efficacy and safety profile with approved inhibitors like pegcetacoplan, eculizumab, iptacopan, and avacopan is not possible. Each of these approved drugs has demonstrated significant clinical benefit in specific complement-mediated diseases by targeting different key points in the cascade. Future research and clinical trials on this compound will be crucial to ascertain its place in the growing armamentarium of complement-targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Creative Enzymes [creative-enzymes.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (CTI-014) - Creative Biolabs [creative-biolabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What is the mechanism of action of Pegcetacoplan? [synapse.patsnap.com]
- 7. drugs.com [drugs.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Pegcetacoplan: A Review in Paroxysmal Nocturnal Haemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medschool.co [medschool.co]
- 12. Eculizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Eculizumab - Wikipedia [en.wikipedia.org]
- 14. What is the mechanism of Eculizumab? [synapse.patsnap.com]
- 15. drugs.com [drugs.com]
- 16. The Inhibition of Complement System in Formal and Emerging Indications: Results from Parallel One-Stage Pairwise and Network Meta-Analyses of Clinical Trials and Real-Life Data Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Iptacopan? [synapse.patsnap.com]
- 18. Iptacopan - Wikipedia [en.wikipedia.org]
- 19. Iptacopan | C25H30N2O4 | CID 90467622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. drugs.com [drugs.com]
- 21. What is the mechanism of action of Iptacopan? [synapse.patsnap.com]
- 22. What is the mechanism of Avacopan? [synapse.patsnap.com]
- 23. tavneospro.com [tavneospro.com]
- 24. Avacopan | C33H35F4N3O2 | CID 49841217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. AVACOPAN: A New Adjunctive Therapy for Antineutrophil Cytoplasmic Antibody-Associated Vasculitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ajmc.com [ajmc.com]
A Comparative Guide to Complement Inhibitors: BCX 1470 Methanesulfonate and Compstatin
For Researchers, Scientists, and Drug Development Professionals
The complement system, a critical component of innate immunity, plays a dual role in host defense and the pathogenesis of numerous inflammatory and autoimmune diseases. Consequently, therapeutic modulation of this cascade is a burgeoning area of drug development. This guide provides an objective comparison of two distinct complement inhibitors: BCX 1470 methanesulfonate, a small molecule serine protease inhibitor, and compstatin, a peptide-based inhibitor of the central complement component C3.
Mechanism of Action: Targeting Different Points in the Complement Cascade
This compound and compstatin inhibit the complement system at different key junctures. Understanding their distinct mechanisms is crucial for evaluating their potential therapeutic applications.
This compound is a synthetic, small-molecule serine protease inhibitor that targets two key enzymes in the complement cascade: Factor D of the alternative pathway and C1s of the classical pathway.[1][2] By inhibiting these proteases, BCX 1470 effectively blocks the initiation and amplification of the complement response through these two major pathways.
Compstatin and its analogs are cyclic peptides that bind to the central complement component C3 and its activated form, C3b.[3][4][5] This binding sterically hinders the access of C3 to the C3 convertases of all three complement pathways (classical, lectin, and alternative), thereby preventing its cleavage into the pro-inflammatory anaphylatoxin C3a and the opsonin C3b.[6] This central blockade effectively shuts down all downstream effector functions of the complement system.
Figure 1: Inhibition points of BCX 1470 and compstatin in the complement cascade.
Efficacy Data: A Quantitative Comparison
Direct head-to-head comparative studies of this compound and compstatin are not publicly available. Therefore, their efficacy is presented here based on reported data for their respective targets.
Table 1: Efficacy of this compound
| Target | Assay Type | IC50 | Reference |
| Factor D | Esterolytic Activity | 96 nM | [1][2] |
| C1s | Esterolytic Activity | 1.6 nM | [1][2] |
Table 2: Efficacy of Compstatin and its Analogs
| Compound | Target | Assay Type | Potency | Reference |
| Compstatin (Original) | C3 | Complement Activation (Classical) | IC50 = 65 µM | [4] |
| Compstatin (Original) | C3 | Complement Activation (Alternative) | IC50 = 19 µM | [4] |
| Compstatin Analogs (e.g., Pegcetacoplan) | C3 | - | Sub-nanomolar to low nanomolar binding affinity and inhibitory activity | [3] |
Note: The efficacy of compstatin has been significantly improved through medicinal chemistry efforts, leading to analogs with much higher potency than the original peptide.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these complement inhibitors.
Hemolytic Assays (CH50 and AH50)
Hemolytic assays are functional assays that measure the total activity of the classical (CH50) and alternative (AH50) complement pathways, respectively. Inhibition of hemolysis indicates the efficacy of a complement inhibitor.
Principle: The ability of a serum sample to lyse antibody-sensitized sheep red blood cells (for CH50) or rabbit red blood cells (for AH50) is measured. The amount of hemoglobin released, which is proportional to the degree of cell lysis, is quantified spectrophotometrically. The CH50 or AH50 value represents the serum dilution required to lyse 50% of the red blood cells.
General Protocol:
-
Preparation of Red Blood Cells: Sheep red blood cells (for CH50) are sensitized by incubation with a sub-agglutinating dilution of anti-sheep red blood cell antibody (hemolysin). Rabbit red blood cells (for AH50) are used directly.
-
Serum Dilution: A series of dilutions of the test serum (containing the complement inhibitor) are prepared in a suitable buffer (e.g., Veronal buffered saline with Ca2+ and Mg2+ for CH50, and a buffer with Mg2+ and EGTA for AH50 to chelate Ca2+ and block the classical pathway).
-
Incubation: A standardized suspension of the prepared red blood cells is added to each serum dilution. The mixture is incubated at 37°C for a defined period (e.g., 60 minutes).
-
Termination of Reaction: The reaction is stopped by adding cold saline and centrifuging to pellet the remaining intact red blood cells.
-
Quantification: The absorbance of the supernatant, which contains the released hemoglobin, is measured at 414 nm or 541 nm.
-
Calculation: The percentage of hemolysis is calculated for each serum dilution relative to a 100% lysis control (cells in distilled water). The serum dilution that causes 50% hemolysis is determined as the CH50 or AH50 unit. The inhibitory effect of a compound is determined by the increase in the CH50 or AH50 value in its presence.
Figure 2: General workflow for CH50 and AH50 hemolytic assays.
Enzyme-Linked Immunosorbent Assay (ELISA) for C3a and C5a
ELISA is a widely used method to quantify the generation of the anaphylatoxins C3a and C5a, which are markers of complement activation.
Principle: A sandwich ELISA format is typically used. A capture antibody specific for C3a or C5a is coated onto the wells of a microplate. The sample containing the analyte is added, and the C3a or C5a binds to the capture antibody. A second, detection antibody (often biotinylated) that recognizes a different epitope on the analyte is then added. This is followed by the addition of a streptavidin-enzyme conjugate (e.g., horseradish peroxidase). Finally, a substrate is added that is converted by the enzyme into a colored product. The intensity of the color is proportional to the concentration of C3a or C5a in the sample.
General Protocol:
-
Coating: Microplate wells are coated with a capture antibody specific for human C3a or C5a and incubated overnight.
-
Blocking: The remaining protein-binding sites in the wells are blocked with a blocking buffer (e.g., bovine serum albumin in PBS).
-
Sample Incubation: Standards of known C3a or C5a concentration and the test samples (e.g., serum or plasma treated with a complement activator in the presence or absence of an inhibitor) are added to the wells and incubated.
-
Detection Antibody Incubation: After washing, a biotinylated detection antibody specific for C3a or C5a is added to the wells and incubated.
-
Enzyme Conjugate Incubation: Following another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated.
-
Substrate Addition: After a final wash, a substrate solution (e.g., TMB) is added, and the plate is incubated in the dark to allow for color development.
-
Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., sulfuric acid).
-
Measurement: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Calculation: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of C3a or C5a in the test samples is then determined from the standard curve.[7][8][9]
Figure 3: General workflow for a sandwich ELISA to measure C3a or C5a.
Summary and Conclusion
This compound and compstatin represent two distinct and promising strategies for therapeutic complement inhibition. BCX 1470 offers a targeted approach by inhibiting the initial and amplification steps of the classical and alternative pathways, respectively. Its small molecule nature may also offer advantages in terms of oral bioavailability. Compstatin, on the other hand, provides a more central and complete blockade of the complement cascade by targeting C3, the point of convergence for all three pathways. The development of highly potent peptide analogs of compstatin has demonstrated significant clinical potential.
The choice between these or other complement inhibitors will ultimately depend on the specific disease pathology, the desired level of complement inhibition, and the required safety profile. The data and experimental protocols presented in this guide are intended to provide a foundational understanding for researchers and drug developers in this dynamic field. Further preclinical and clinical studies, including direct comparative trials, will be crucial to fully elucidate the relative therapeutic merits of these different inhibitory strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (CTI-014) - Creative Biolabs [creative-biolabs.com]
- 3. Compstatins: The dawn of clinical C3-targeted complement inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compstatin: A Complement Inhibitor on its Way to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lambris.com [lambris.com]
- 7. Detection of native human complement components C3 and C5 and their primary activation peptides C3a and C5a (anaphylatoxic peptides) by ELISAs with monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. namsa.com [namsa.com]
- 9. Biomarkers of the Complement System Activation (C3a, C5a, sC5b-9) in Serum of Patients before and after Liver Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of BCX 1470 Methanesulfonate and Eculizumab in Research Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of complement-targeted therapeutics, two notable agents, BCX 1470 methanesulfonate and eculizumab, offer distinct mechanisms for mitigating the inflammatory cascade. This guide provides an objective comparison of their performance in preclinical research models, supported by available experimental data, to aid researchers in selecting the appropriate tool for their investigative needs.
Mechanism of Action: A Tale of Two Targets
This compound and eculizumab interrupt the complement system at different key junctures. BCX 1470 is a small molecule serine protease inhibitor that dually targets Factor D of the alternative pathway and C1s of the classical pathway.[1][2][3][4][5] In contrast, eculizumab is a humanized monoclonal antibody that specifically binds to the C5 complement protein, preventing its cleavage into the pro-inflammatory C5a and the membrane attack complex (MAC)-initiating C5b.[6][7][8][9]
dot
Caption: Complement Cascade and Inhibitor Targets.
In Vitro Efficacy: A Quantitative Look at Complement Inhibition
The inhibitory potential of both agents has been quantified in various in vitro assays. BCX 1470 demonstrates potent inhibition of the enzymatic activity of its targets and effectively blocks complement-mediated hemolysis. While direct IC50 values for eculizumab in similar hemolysis assays are not consistently reported in the same format, its potent inhibitory effect on the terminal pathway is well-established.
| Inhibitor | Assay | Target/Pathway | IC50 | Reference(s) |
| This compound | Esterolytic Activity | C1s | 1.6 nM | [2][3] |
| Esterolytic Activity | Factor D | 96 nM | [2][3][4] | |
| Hemolysis Assay | Classical Pathway | 46 nM | [10] | |
| Hemolysis Assay | Alternative Pathway | 330 nM | [10] | |
| Eculizumab | Hemolysis Assay | Terminal Pathway | Complete inhibition at concentrations >100 µg/mL | [11] |
In Vivo Models: Evaluating Therapeutic Potential
Preclinical in vivo studies provide crucial insights into the therapeutic potential of these inhibitors in disease models.
Arthus Reaction Model
The reverse passive Arthus (RPA) reaction, a model of immune complex-mediated inflammation, has been utilized to evaluate BCX 1470. In a rat model, BCX 1470 was shown to block the development of RPA-induced edema, demonstrating its anti-inflammatory effects in vivo.[5][9] While eculizumab has not been extensively reported in the rat RPA model, its efficacy in other inflammatory models, such as collagen-induced arthritis, suggests its potential to modulate immune complex-driven inflammation.
| Model | Animal | Inhibitor | Key Findings | Reference(s) |
| Reverse Passive Arthus Reaction | Rat | This compound | Blocked development of RPA-induced edema. | [5][9] |
| Collagen-Induced Arthritis | Mouse | Eculizumab | Ameliorated established disease. | [12] |
Experimental Protocols
Hemolytic Assays (CH50 and APH50)
Hemolytic assays are fundamental for assessing the functional integrity of the complement pathways.
dot
Caption: Hemolytic Assay Workflow.
CH50 Assay Protocol Outline: [1][2][13][14][15][16]
-
Preparation of Sensitized Sheep Red Blood Cells (sRBCs): Sheep red blood cells are washed and then incubated with a sub-agglutinating dilution of anti-sheep red blood cell antibody (hemolysin).
-
Serum Dilution: Test serum is serially diluted in a buffer containing calcium and magnesium.
-
Incubation: A standardized volume of sRBCs is added to each serum dilution and incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
Lysis Quantification: The reaction is stopped, and intact cells are pelleted by centrifugation. The amount of hemoglobin released into the supernatant, which is proportional to the degree of lysis, is measured spectrophotometrically at 415 nm or 540 nm.
-
Calculation: The CH50 value is the reciprocal of the serum dilution that causes 50% lysis of the sRBCs.
APH50 Assay Protocol Outline: [4][6][7]
-
Preparation of Rabbit Red Blood Cells (rRBCs): Rabbit red blood cells, which spontaneously activate the alternative pathway, are washed and resuspended in a buffer.
-
Serum Preparation: Test serum is diluted in a buffer containing magnesium and EGTA to chelate calcium and block the classical pathway.
-
Incubation: A standardized volume of rRBCs is added to each serum dilution and incubated at 37°C.
-
Lysis Quantification: Similar to the CH50 assay, hemoglobin release is measured to determine the extent of lysis.
-
Calculation: The APH50 value represents the serum dilution required for 50% hemolysis.
Reverse Passive Arthus (RPA) Reaction in Rats
This model is used to assess in vivo inflammation mediated by immune complexes.
dot
Caption: Reverse Passive Arthus Reaction Workflow.
Protocol Outline: [5][9][17][18][19][20][21][22][23]
-
Animal Model: Typically performed in Sprague-Dawley rats.
-
Sensitization: An antigen (e.g., bovine serum albumin, BSA) is injected intradermally into the paw or a shaved area of the back.
-
Induction of Reaction: A specific antibody against the antigen (e.g., anti-BSA) is injected intravenously.
-
Inflammatory Response: The formation of immune complexes in the dermal tissue leads to complement activation, neutrophil infiltration, and subsequent edema and hemorrhage, which typically peaks within 4-6 hours.
-
Inhibitor Administration: The test compound (e.g., this compound) can be administered systemically or locally before or after the induction of the reaction.
-
Assessment of Inflammation: The degree of inflammation is quantified by measuring the increase in paw volume or thickness, or by assessing neutrophil infiltration through myeloperoxidase (MPO) activity assays on tissue biopsies.
Summary and Conclusion
This compound and eculizumab represent two distinct and potent strategies for inhibiting the complement system. BCX 1470 offers the advantage of a small molecule inhibitor targeting the initiation of both the classical and alternative pathways, while eculizumab provides highly specific and potent blockade of the terminal pathway.
The choice between these two inhibitors for research purposes will depend on the specific scientific question being addressed.
-
This compound is a valuable tool for investigating the roles of the early stages of both the classical and alternative pathways in disease models. Its dual inhibitory action makes it suitable for studying conditions where both pathways are implicated.
-
Eculizumab is the inhibitor of choice for studies focused on the downstream effects of complement activation, particularly the roles of C5a and the MAC, in a wide range of diseases.
Direct comparative studies in standardized in vitro and in vivo models are needed to provide a more definitive head-to-head comparison of the efficacy of these two important research tools. The data presented in this guide, based on currently available literature, serves as a foundation for researchers to make informed decisions for their complement-related investigations.
References
- 1. Adjustment of Eculizumab Dosage Pattern in Patients with Atypical Hemolytic Uremic Syndrome with Suboptimal Response to Standard Treatment Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 2. haemoscan.com [haemoscan.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (CTI-014) - Creative Biolabs [creative-biolabs.com]
- 5. The Arthus reaction in rodents: species-specific requirement of complement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic drug monitoring of eculizumab: Rationale for an individualized dosing schedule - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Different Levels of Incomplete Terminal Pathway Inhibition by Eculizumab and the Clinical Response of PNH Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. Suppression of collagen-induced arthritis by an angiogenesis inhibitor, AGM-1470, in combination with cyclosporin: reduction of vascular endothelial growth factor (VEGF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measuring the 50% Haemolytic Complement (CH50) Activity of Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacology, Pharmacokinetics and Pharmacodynamics of Eculizumab, and Possibilities for an Individualized Approach to Eculizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. file.yizimg.com [file.yizimg.com]
- 16. haemoscan.com [haemoscan.com]
- 17. sartorius.com [sartorius.com]
- 18. A model for the quantitative study of Arthus (immunologic) hypersensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Collagen-Induced Arthritis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdbioproducts.com [mdbioproducts.com]
- 21. The vaccines-associated Arthus reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Modification of two models of Arthus reaction in the rat by various drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The reversed passive Arthus reaction as a model for investigating the mechanisms of inflammation-associated hemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Selectivity Profile of BCX 1470 Methanesulfonate: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity profile of BCX 1470 methanesulfonate, a synthetic serine protease inhibitor. By objectively comparing its performance with the endogenous serine protease inhibitor, C1-inhibitor, and presenting supporting experimental data, this document serves as a valuable resource for researchers engaged in complement-mediated drug discovery and development.
Introduction to this compound
BCX 1470 is a small molecule inhibitor targeting key serine proteases of the complement system.[1][2][3][4] Its methanesulfonate salt form enhances solubility and stability for research applications. The primary targets of BCX 1470 are Factor D of the alternative complement pathway and C1s of the classical complement pathway, making it a dual inhibitor of these critical amplification loops in the innate immune response.
Comparative Selectivity Profile
To contextualize the inhibitory activity of BCX 1470, its performance is compared against the natural broad-spectrum serine protease inhibitor, C1-inhibitor. The following table summarizes the available quantitative data on the inhibitory potency (IC50 and Ki values) of both inhibitors against a panel of serine proteases.
| Serine Protease | This compound (IC50/Ki) | C1-inhibitor (Ki) | Pathway/System |
| C1s | 1.6 nM (IC50)[1][2][3][4] | 6.0 x 10^4 M-1s-1 (second-order rate constant)[5] | Classical Complement |
| Factor D | 96 nM (IC50)[1][2][3][4] | Data not available | Alternative Complement |
| Trypsin | 326 nM (IC50)[1][4] | Degrades C1-inhibitor[6] | Digestion |
| Plasmin | Data not available | Inhibited by C1-inhibitor[6][7] | Fibrinolysis |
| Thrombin | Data not available | Inhibited by C1-inhibitor | Coagulation |
| Elastase | Data not available | Data not available | Inflammation |
| Chymotrypsin | Data not available | Data not available | Digestion |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency. Ki (inhibition constant) is another measure of inhibitor potency. A direct comparison between IC50 and Ki values should be made with caution as they are determined under different experimental conditions. The second-order rate constant for C1-inhibitor and C1s indicates the speed of the inhibition reaction.
Signaling Pathways
BCX 1470's dual inhibition of C1s and Factor D effectively modulates two key activation routes of the complement system.
Experimental Protocols
The determination of serine protease inhibition is crucial for characterizing the selectivity profile of compounds like BCX 1470. A general experimental workflow for a fluorogenic substrate-based serine protease inhibition assay is outlined below.
General Protocol for Fluorogenic Serine Protease Inhibition Assay
This protocol provides a template that can be adapted for specific serine proteases and inhibitors.
Materials:
-
Assay Buffer: Buffer composition will be enzyme-dependent (e.g., Tris-HCl, HEPES) with appropriate pH and salt concentrations.
-
Serine Protease: Purified enzyme of interest.
-
Fluorogenic Substrate: A peptide substrate conjugated to a fluorophore and a quencher, specific to the protease being assayed.
-
Inhibitor: this compound or other inhibitors of interest, prepared in a suitable solvent (e.g., DMSO).
-
96-well black microplate: For fluorescence measurements.
-
Fluorescence microplate reader: Capable of kinetic measurements at the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate.
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the assay buffer.
-
Dilute the serine protease to the desired concentration in the assay buffer. The final concentration should result in a linear rate of substrate hydrolysis over the measurement period.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute it to the final working concentration in the assay buffer. The final substrate concentration is typically at or below its Km value.
-
Prepare a serial dilution of the inhibitor in the assay buffer.
-
-
Assay Setup:
-
To the wells of a 96-well black microplate, add the assay buffer.
-
Add the serially diluted inhibitor solutions to the respective wells. Include a control well with no inhibitor (vehicle control).
-
Add the diluted serine protease solution to all wells except for a substrate-only control.
-
-
Pre-incubation:
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader and begin kinetic measurements. Record the fluorescence intensity at regular intervals (e.g., every minute) for a specified duration (e.g., 30-60 minutes).[8][9][10][11]
-
-
Data Analysis:
-
For each well, plot the fluorescence intensity against time.
-
Determine the initial reaction rate (velocity) from the linear portion of the curve for each inhibitor concentration.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a potent inhibitor of the complement serine proteases C1s and Factor D. The available data indicates a high degree of selectivity for these enzymes over trypsin. To fully elucidate its selectivity profile, further quantitative studies against a broader panel of serine proteases are warranted. This guide provides a framework for such comparative studies, including a general experimental protocol and an understanding of the relevant biological pathways. The continued investigation of selective serine protease inhibitors like BCX 1470 is crucial for the development of novel therapeutics for complement-mediated diseases.
References
- 1. This compound - Creative Enzymes [creative-enzymes.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BCX-1470 | Factor D/C1s inhibitor | Probechem Biochemicals [probechem.com]
- 4. BCX 1470 | CAS:217099-43-9 | Serine protease inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Kinetics of interaction of C1 inhibitor with complement C1s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on human plasma C1 inactivator-enzyme interactions. I. Mechanisms of interaction with C1s, plasmin, and trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BIOLOGICAL ACTIVITIES OF C1 INHIBITOR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]
- 9. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. docs.aatbio.com [docs.aatbio.com]
A Comparative Guide to the Inhibition of Complement Factor D: BCX 1470 Methanesulfonate and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BCX 1470 methanesulfonate and other prominent small-molecule inhibitors of complement factor D, a critical serine protease in the alternative complement pathway. Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases, making factor D a key therapeutic target. This document presents objective performance comparisons based on experimental data, detailed experimental protocols, and visualizations of the underlying biological and experimental processes.
Quantitative Comparison of Factor D Inhibitors
The following table summarizes the in vitro inhibitory activities of this compound and its alternatives against human factor D. The half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd) are key metrics for evaluating the potency of these inhibitors. Lower values indicate higher potency.
| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) | Reference(s) |
| This compound | Factor D | Esterolytic Activity | 96 | Not Reported | [1][2][3][4] |
| C1s | Esterolytic Activity | 1.6 | Not Reported | [1][2] | |
| Trypsin | Esterolytic Activity | 326 | Not Reported | [5] | |
| Danicopan (ACH-4471) | Factor D | Proteolytic Activity (vs. C3bB) | 15 | 0.54 | [6][7] |
| Factor D | Hemolysis (PNH erythrocytes) | 4.0 - 27 | Not Reported | [5][6] | |
| ACH-3856 | Factor D | Proteolytic Activity (vs. C3bB) | 5.8 | 0.36 | [2][5] |
| Factor D | Hemolysis (PNH erythrocytes) | 2.9 - 16 | Not Reported | [5] | |
| Vemircopan (ALXN2050) | Factor D | Not Specified | Not Publicly Available | Not Reported | [1][8][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the inhibitory effect of compounds on factor D.
Factor D Proteolytic Activity Assay
This assay quantifies the ability of an inhibitor to block the enzymatic activity of purified factor D on its natural substrate, factor B, in the presence of C3b.
-
Materials:
-
Purified human Factor D
-
Purified human Factor B
-
Purified human C3b
-
Assay Buffer (e.g., Tris-buffered saline with Mg2+)
-
Test inhibitors (e.g., BCX 1470, Danicopan)
-
SDS-PAGE gels and staining reagents
-
Densitometer
-
-
Protocol:
-
Prepare a reaction mixture containing purified C3b and Factor B in the assay buffer.
-
Add varying concentrations of the test inhibitor or vehicle control to the reaction mixture.
-
Initiate the reaction by adding purified Factor D.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the protein fragments by SDS-PAGE.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Blue).
-
Quantify the intensity of the Bb fragment band, which is the product of Factor B cleavage by Factor D, using a densitometer.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by non-linear regression analysis.[2][5]
-
Hemolytic Assay (Ham Test)
This assay measures the ability of an inhibitor to prevent the lysis of red blood cells (erythrocytes) from patients with Paroxysmal Nocturnal Hemoglobinuria (PNH), which is mediated by the alternative complement pathway.
-
Materials:
-
PNH patient erythrocytes
-
Normal human serum (as a source of complement)
-
Acidified serum (to activate the alternative pathway)
-
GVB0/MgEGTA buffer (Gelatin Veronal Buffer without Ca2+, with Mg2+ and EGTA)
-
Test inhibitors
-
Spectrophotometer
-
-
Protocol:
-
Wash PNH erythrocytes with GVB0/MgEGTA buffer.
-
Prepare serial dilutions of the test inhibitor in the buffer.
-
In a 96-well plate, mix the inhibitor dilutions with acidified normal human serum.
-
Add the PNH erythrocyte suspension to each well.
-
Include controls for 0% lysis (buffer only) and 100% lysis (water).
-
Incubate the plate at 37°C for 1 hour.[10]
-
Pellet the remaining intact erythrocytes by centrifugation.
-
Transfer the supernatant to a new plate and measure the absorbance at 405 nm to quantify the amount of hemoglobin released.
-
Calculate the percent hemolysis for each inhibitor concentration relative to the controls and determine the IC50 value.[5][10]
-
C3 Deposition Assay
This assay assesses the inhibitor's capacity to block the deposition of C3 fragments on the surface of cells, a key step in opsonization and subsequent cell clearance.
-
Materials:
-
PNH patient erythrocytes or other target cells
-
C5-depleted human serum (to prevent cell lysis while allowing C3 deposition)
-
Acidified serum
-
GVB0/MgEGTA buffer
-
Test inhibitors
-
Fluorescently labeled anti-human C3 antibody
-
Flow cytometer
-
-
Protocol:
-
Prepare PNH erythrocytes as described in the hemolytic assay protocol.
-
Pre-incubate acidified C5-depleted human serum with various concentrations of the test inhibitor.
-
Add the PNH erythrocytes to the serum-inhibitor mixtures.
-
Incubate at 37°C for a designated period (e.g., 1 hour) to allow for C3 deposition.
-
Wash the cells to remove unbound serum components.
-
Incubate the cells with a fluorescently labeled antibody that specifically binds to deposited C3 fragments (e.g., anti-C3c or anti-C3d).
-
Wash the cells again to remove unbound antibody.
-
Analyze the cells by flow cytometry to quantify the amount of C3 deposition based on fluorescence intensity.
-
Determine the IC50 for the inhibition of C3 deposition.[5][11]
-
Visualizations
Diagrams are provided to illustrate the signaling pathway of the alternative complement cascade and a typical experimental workflow for evaluating factor D inhibitors.
Caption: The Alternative Complement Pathway and Point of Inhibition.
Caption: General Experimental Workflow for Factor D Inhibitor Validation.
References
- 1. benchchem.com [benchchem.com]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Small-molecule factor D inhibitors selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Danicopan | Complement System | TargetMol [targetmol.com]
- 8. Vemircopan|Complement Factor D Inhibitor|Research Compound [benchchem.com]
- 9. Vemircopan - Alexion AstraZeneca Rare Disease - AdisInsight [adisinsight.springer.com]
- 10. haematologica.org [haematologica.org]
- 11. Small-molecule factor D inhibitors selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of BCX 1470 Methanesulfonate: A Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of BCX 1470 methanesulfonate against its primary targets, complement enzymes Factor D and C1s, and its cross-reactivity with the related serine protease, trypsin. The data presented herein is intended to assist researchers in evaluating the selectivity and potential off-target effects of this compound.
Executive Summary
This compound is a potent inhibitor of serine proteases within the complement system, a crucial component of the innate immune response.[1][2] It demonstrates high affinity for both Factor D, a key enzyme in the alternative complement pathway, and C1s, a critical component of the classical complement pathway.[1][2][3] Cross-reactivity studies indicate significantly lower inhibitory activity against trypsin, a digestive serine protease, highlighting a favorable selectivity profile for its intended targets.[1][3]
Data Presentation
The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.
| Target Enzyme | Pathway Involvement | IC50 (nM) | Reference |
| C1s | Classical Complement | 1.6 | [1][2][3] |
| Factor D | Alternative Complement | 96 | [1][2][3] |
| Trypsin | Digestion (Off-Target) | 326 | [1] |
As the data indicates, BCX 1470 is approximately 60-fold more potent against C1s and 3.4-fold more potent against Factor D when compared to trypsin.[3]
Signaling Pathway Overview
BCX 1470 targets key serine proteases in the classical and alternative complement pathways. Understanding these pathways is essential for contextualizing the inhibitor's mechanism of action.
Caption: The classical and alternative complement pathways, highlighting the inhibitory action of BCX 1470.
Experimental Protocols
The following is a representative protocol for determining the inhibitory activity of this compound against serine proteases like C1s and Factor D.
Objective: To determine the IC50 value of this compound for the target serine proteases.
Materials:
-
Purified human C1s and Factor D enzymes
-
This compound
-
Specific chromogenic or fluorogenic peptide substrate for each enzyme
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4)
-
96-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of inhibitor concentrations.
-
Enzyme and Substrate Preparation: Prepare working solutions of the target enzyme and its corresponding substrate in the assay buffer.
-
Assay Reaction: a. To the wells of a 96-well microplate, add a fixed volume of the assay buffer. b. Add the serially diluted this compound to the appropriate wells. Include control wells with solvent only (no inhibitor). c. Add a fixed volume of the enzyme solution to all wells and incubate for a predetermined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding. d. Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to all wells.
-
Data Acquisition: Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
Data Analysis: a. Calculate the initial reaction velocity for each inhibitor concentration. b. Normalize the data by setting the activity in the absence of the inhibitor to 100%. c. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. d. Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic regression).
Experimental Workflow for Cross-Reactivity Assessment
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a serine protease inhibitor.
Caption: A streamlined workflow for determining the cross-reactivity of a serine protease inhibitor.
Conclusion
The available data demonstrates that this compound is a highly potent inhibitor of the complement serine proteases C1s and Factor D. Its significantly lower activity against trypsin suggests a favorable selectivity profile, which is a desirable characteristic for a therapeutic agent targeting specific inflammatory pathways. The experimental protocols and workflows outlined in this guide provide a framework for researchers to independently verify these findings and further explore the cross-reactivity of this and other similar compounds.
References
Unveiling the Precision of BCX 1470: A Comparative Guide to Its Mechanism of Action in Vitro
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of BCX 1470, a potent serine protease inhibitor, with other C1 esterase inhibitors. Through a detailed examination of its mechanism of action, supported by experimental data, this document elucidates the efficacy of BCX 1470 in modulating the complement system, a critical component of the innate immune response.
BCX 1470 distinguishes itself as a targeted inhibitor of both the classical and alternative pathways of the complement system. Its primary mechanism involves the potent and specific inhibition of two key serine proteases: C1s of the classical pathway and Factor D of the alternative pathway. This dual-action capability positions BCX 1470 as a significant molecule in the landscape of complement-directed therapeutics.
Potency and Selectivity: A Quantitative Comparison
The inhibitory activity of BCX 1470 has been quantified through various in vitro assays, demonstrating its high potency. The half-maximal inhibitory concentration (IC50) values from esterolytic and hemolytic assays underscore its efficacy in blocking the enzymatic activity of its targets and the subsequent functional consequences.
| Target Enzyme | Assay Type | BCX 1470 IC50 (nM) | Reference |
| C1s | Esterolytic Activity | 1.6 | [1][2] |
| Factor D | Esterolytic Activity | 96 | [1][2] |
| Classical Pathway | Hemolysis (RBCs) | 46 | [3] |
| Alternative Pathway | Hemolysis (RBCs) | 330 | [3] |
| Trypsin | Esterolytic Activity | 326 | [1] |
Deciphering the Mechanism: Insights from Cellular Models
While specific studies detailing the effects of BCX 1470 on various cell lines are limited in publicly available literature, its mechanism of action allows for clear inferences regarding its cellular impact. The inhibition of C1s and Factor D directly prevents the downstream events of complement activation that are known to affect a multitude of cell types, particularly endothelial and immune cells.
Activation of the complement cascade on the surface of endothelial cells can lead to inflammation, increased vascular permeability, and in some cases, cell death through the formation of the Membrane Attack Complex (MAC).[6] By inhibiting C1s, BCX 1470 is expected to prevent the cleavage of C4 and C2, thereby blocking the formation of the classical pathway C3 convertase (C4b2a) and subsequent MAC deposition on endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
Furthermore, the generation of anaphylatoxins C3a and C5a during complement activation plays a crucial role in recruiting and activating immune cells like leukocytes.[7][8] These molecules can induce chemotaxis, leading to the migration of leukocytes to sites of inflammation.[9][10] By inhibiting both C1s and Factor D, BCX 1470 effectively blocks the pathways leading to the production of C3a and C5a, thus attenuating the inflammatory response by reducing leukocyte activation and migration.
Experimental Protocols: A Methodological Overview
The confirmation of BCX 1470's mechanism of action relies on a suite of well-established in vitro assays. The following are detailed methodologies for key experiments.
Hemolysis Assays (CH50 and AH50)
These assays are fundamental for assessing the functional integrity of the classical (CH50) and alternative (AH50) complement pathways and the inhibitory effect of compounds like BCX 1470.
Objective: To quantify the ability of a test compound to inhibit complement-mediated lysis of red blood cells (RBCs).
Principle: When serum containing a functional complement system is incubated with antibody-sensitized sheep red blood cells (for CH50) or rabbit red blood cells (for AH50), the complement cascade is activated, leading to the formation of the MAC and subsequent cell lysis. The amount of hemoglobin released is proportional to the degree of complement activation.
Protocol:
-
Preparation of Reagents:
-
Veronal buffered saline (VBS) with Ca2+ and Mg2+ (for CH50) or Mg2+-EGTA (for AH50).
-
Antibody-sensitized sheep red blood cells (for CH50) or rabbit red blood cells (for AH50).
-
Normal human serum as a source of complement.
-
BCX 1470 at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add a fixed volume of diluted normal human serum.
-
Add varying concentrations of BCX 1470 or a vehicle control.
-
Incubate for a specified time at 37°C to allow for inhibition.
-
Add the appropriate red blood cells to each well.
-
Incubate for 30-60 minutes at 37°C to allow for hemolysis.
-
Centrifuge the plate to pellet the intact RBCs.
-
Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 412 nm.
-
-
Data Analysis:
-
The percentage of hemolysis is calculated relative to a 100% lysis control (water-lysed RBCs).
-
The IC50 value is determined by plotting the percentage of inhibition against the log of the BCX 1470 concentration and fitting the data to a sigmoidal dose-response curve.
-
Esterolytic Activity Assay
This biochemical assay directly measures the enzymatic activity of C1s and Factor D and the inhibitory effect of BCX 1470.
Objective: To quantify the ability of BCX 1470 to inhibit the esterolytic activity of purified C1s or Factor D.
Principle: C1s and Factor D can cleave synthetic chromogenic or fluorogenic substrates. The rate of substrate cleavage is proportional to the enzyme's activity.
Protocol:
-
Preparation of Reagents:
-
Purified active C1s or Factor D enzyme.
-
A suitable chromogenic or fluorogenic substrate (e.g., Z-L-lysine-thiobenzyl ester for C1s).
-
Assay buffer (e.g., Tris-HCl or HEPES).
-
BCX 1470 at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add the purified enzyme and varying concentrations of BCX 1470 or a vehicle control.
-
Incubate for a specified time at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate.
-
Monitor the change in absorbance or fluorescence over time using a plate reader.
-
-
Data Analysis:
-
The initial reaction velocity is calculated from the linear phase of the reaction progress curve.
-
The percentage of inhibition is calculated for each BCX 1470 concentration.
-
The IC50 value is determined by plotting the percentage of inhibition against the log of the BCX 1470 concentration.
-
Visualizing the Mechanism: Signaling Pathways and Workflows
To further clarify the mechanism of action of BCX 1470, the following diagrams illustrate the complement pathways and the experimental workflow for assessing complement-dependent cytotoxicity.
Caption: Classical Complement Pathway Inhibition by BCX 1470.
Caption: Alternative Complement Pathway Inhibition by BCX 1470.
Caption: Experimental Workflow for Complement-Dependent Cytotoxicity Assay.
References
- 1. Small-molecule factor D inhibitors selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Biochemical comparison of four commercially available C1 esterase inhibitor concentrates for treatment of hereditary angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In response to complement anaphylatoxin peptides C3a and C5a, human vascular endothelial cells migrate and mediate the activation of B-cells and polarization of T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Complement c3a and c5a induce different signal transduction cascades in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A rich chemokine environment strongly enhances leukocyte migration and activities [pubmed.ncbi.nlm.nih.gov]
- 10. Lymphocyte Crawling and Transendothelial Migration Require Chemokine Triggering of High-Affinity LFA-1 Integrin - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of BCX 1470 Methanesulfonate's Inhibitory Profile
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the in-vitro inhibitory activity of BCX 1470 methanesulfonate against key serine proteases of the complement and kallikrein-kinin systems, with a comparative look at the selective plasma kallikrein inhibitor, sebetralstat.
This compound, a synthetic serine protease inhibitor, demonstrates potent inhibitory activity against key enzymes of the complement system, particularly Factor D and C1s. This guide provides a detailed comparison of its inhibitory concentration (IC50) values across various enzymatic assays and contextualizes its activity with that of sebetralstat, a notable plasma kallikrein inhibitor.
In Vitro Inhibitory Activity: this compound vs. Alternatives
The inhibitory potency of this compound has been characterized against several serine proteases. The half-maximal inhibitory concentrations (IC50) are summarized below, alongside comparative data for the plasma kallikrein inhibitor sebetralstat.
| Compound | Target Enzyme | IC50 (nM) | Assay Type |
| This compound | Factor D | 96[1][2][3][4][5] | Esterolytic Activity Assay |
| C1s | 1.6[1][2][3][4][5] | Esterolytic Activity Assay | |
| Trypsin | 326[2][5] | Not Specified | |
| Sebetralstat | Plasma Kallikrein | 6 | Isolated Enzyme Assay |
| Plasma Kallikrein | 54.4 | Whole Plasma Assay |
Signaling Pathway Inhibition
This compound primarily targets the complement system, a crucial component of the innate immune response. Its potent inhibition of Factor D and C1s disrupts both the alternative and classical complement pathways, respectively. The kallikrein-kinin system, on the other hand, is a key regulator of inflammation and blood pressure. Sebetralstat's selective inhibition of plasma kallikrein directly modulates this pathway.
Caption: Inhibition of the Complement and Kallikrein-Kinin Systems.
Experimental Methodologies
The determination of IC50 values relies on precise and reproducible experimental protocols. Below are detailed methodologies for the key assays mentioned in this guide.
Experimental Workflow: General Enzyme Inhibition Assay
The following diagram outlines a typical workflow for determining the IC50 of an inhibitor against its target enzyme.
Caption: General workflow for an in-vitro enzyme inhibition assay.
Factor D and C1s Esterolytic Activity Assay
This assay measures the ability of an inhibitor to block the esterolytic activity of Factor D or C1s on a synthetic substrate.
-
Materials:
-
Purified human Factor D or C1s enzyme
-
Synthetic chromogenic or fluorogenic substrate (e.g., Z-Lys-SBzl for Factor D)
-
Assay Buffer (e.g., 50 mM Tris, 1 M NaCl, pH 7.5)
-
This compound serial dilutions
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the inhibitor dilutions to the appropriate wells. Include a vehicle control (assay buffer with the same final concentration of solvent as the inhibitor dilutions).
-
Add a fixed concentration of Factor D or C1s enzyme to each well and incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the synthetic substrate to each well.
-
Immediately begin kinetic measurement of the signal (absorbance or fluorescence) at the appropriate wavelength for the chosen substrate using a microplate reader.
-
Calculate the initial reaction rates from the linear portion of the signal versus time curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Plasma Kallikrein Inhibition Assay (Fluorogenic)
This assay quantifies the inhibition of plasma kallikrein activity using a fluorogenic substrate.
-
Materials:
-
Purified human plasma kallikrein
-
Fluorogenic substrate for plasma kallikrein (e.g., H-Pro-Phe-Arg-AMC)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% PEG-8000, 0.1% Triton X-100)
-
Sebetralstat serial dilutions
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of sebetralstat in assay buffer.
-
Add the inhibitor dilutions to the wells of a 96-well black microplate. Include a vehicle control.
-
Add a fixed concentration of plasma kallikrein to each well and incubate for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
Calculate the reaction rates and determine the percent inhibition for each sebetralstat concentration.
-
Plot the data and calculate the IC50 value as described for the esterolytic assay.
-
Activated Factor XII (FXIIa) Inhibition Assay (Chromogenic)
This assay is used to determine the inhibitory effect of a compound on the enzymatic activity of FXIIa.
-
Materials:
-
Purified human Factor XIIa
-
Chromogenic substrate for FXIIa (e.g., H-D-Pro-Phe-Arg-pNA)
-
Assay Buffer (e.g., Tris-buffered saline, pH 7.4)
-
Test inhibitor serial dilutions
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
To the wells of a 96-well plate, add the inhibitor dilutions and a vehicle control.
-
Add a fixed concentration of FXIIa to each well and incubate for a defined period (e.g., 10-15 minutes) at 37°C.
-
Initiate the reaction by adding the chromogenic substrate.
-
Monitor the release of p-nitroaniline (pNA) by measuring the absorbance at 405 nm at regular intervals.
-
Calculate the initial reaction rates and determine the percent inhibition for each inhibitor concentration.
-
Plot the data and calculate the IC50 value.
-
References
A Head-to-Head Comparison of Small Molecule Complement Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of small molecule inhibitors targeting the complement system, a critical component of innate immunity. Dysregulation of the complement cascade is implicated in a wide range of inflammatory and autoimmune diseases, making it a key target for therapeutic intervention. This document summarizes available quantitative data on the performance of various inhibitors, details common experimental methodologies for their evaluation, and visualizes the core signaling pathway and experimental workflows to aid in the selection and development of next-generation complement-targeted therapeutics.
The Complement System: A Key Driver of Inflammation
The complement system is a complex network of plasma proteins that acts as a first line of defense against pathogens. However, its inappropriate or excessive activation can lead to host tissue damage. The cascade is activated through three main pathways: the classical, lectin, and alternative pathways. All three converge at the cleavage of complement component C3, leading to a downstream amplification loop and the formation of potent inflammatory mediators, including the anaphylatoxins C3a and C5a, and the cytolytic Membrane Attack Complex (MAC).[1][2][3] Small molecule inhibitors offer the potential for oral administration and improved tissue penetration compared to biologic-based therapies, representing a promising therapeutic strategy.
Quantitative Comparison of Small Molecule Complement Inhibitors
The development of small molecule inhibitors targeting various components of the complement cascade is a rapidly evolving field. The following tables summarize publicly available quantitative data for inhibitors targeting C3, C5, the C5a receptor (C5aR1), Factor B, and Factor D. It is important to note that the presented values are derived from various sources and experimental conditions; therefore, direct comparisons should be made with caution.
C3 and C5 Inhibitors
| Inhibitor | Target | Mechanism of Action | Potency (IC50/EC50/Kd) | Source |
| Pegcetacoplan (APL-2) | C3 | Binds to C3 and C3b, preventing their cleavage.[4] | EC50: 57 nM (alternative pathway inhibition) | [5] |
| AMY-101 (Cp40) | C3 | Binds to C3, preventing its cleavage by C3 convertases.[6][7] | Kd: 0.5 nM | [6] |
| Zilucoplan | C5 | Binds to C5, preventing its cleavage into C5a and C5b.[3] | IC50: 284 nM (hemolytic assay) | [3] |
| Coversin | C5 | Binds to C5 and prevents its cleavage.[8] | - | [8] |
C5aR1 Antagonists
| Inhibitor | Target | Mechanism of Action | Potency (IC50/Kd) | Source |
| Avacopan (CCX168) | C5aR1 | Potent and selective antagonist of the C5a receptor.[9][10] | IC50: 0.1 nM (binding assay) | [9][10] |
| PMX53 | C5aR1 | Peptidic antagonist of the C5a receptor.[2][6] | IC50: 20 nM | [2][6] |
Factor B and Factor D Inhibitors
| Inhibitor | Target | Mechanism of Action | Potency (IC50/Kd) | Source |
| Iptacopan (LNP023) | Factor B | Highly selective inhibitor of Factor B.[7] | IC50: 10 nM | [7] |
| Danicopan (ACH-4471) | Factor D | Selective, orally active inhibitor of Factor D.[3][11] | Kd: 0.54 nM | [11] |
| Vemircopan (ALXN2050) | Factor D | Orally active inhibitor of Factor D.[2][12] | - | [2][12] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the complement cascade and the methodologies used to assess inhibitor activity, the following diagrams have been generated.
Caption: The Complement Signaling Cascade.
Caption: A typical workflow for a hemolytic assay.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of small molecule complement inhibitors.
Hemolytic Assays (Classical and Alternative Pathways)
Principle: Hemolytic assays are functional assays that measure the ability of the complement system to lyse red blood cells. The classical pathway is typically assessed using antibody-sensitized sheep red blood cells, while the alternative pathway is measured using rabbit red blood cells, which activate the alternative pathway directly.[12][13] The percentage of hemolysis is determined by measuring the amount of hemoglobin released into the supernatant.
Materials:
-
Antibody-sensitized sheep red blood cells (for classical pathway)
-
Rabbit red blood cells (for alternative pathway)
-
Normal human serum (as a source of complement)
-
Gelatin veronal buffer (GVB) containing Ca2+ and Mg2+ (for classical pathway)
-
GVB containing Mg2+ and EGTA (to chelate Ca2+ and block the classical pathway for alternative pathway assay)
-
Test inhibitor
-
96-well V-bottom plates
-
Spectrophotometer
Protocol:
-
Wash red blood cells with the appropriate GVB buffer and resuspend to a standardized concentration.
-
Prepare serial dilutions of the test inhibitor in the appropriate GVB buffer.
-
In a 96-well plate, add the diluted inhibitor, normal human serum, and the appropriate GVB buffer.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Add the red blood cell suspension to each well.
-
Incubate the plate at 37°C for 30-60 minutes to allow for complement activation and cell lysis.
-
Centrifuge the plate to pellet any unlysed cells.
-
Transfer the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 412 nm (or a similar wavelength for hemoglobin).
-
Calculate the percentage of hemolysis for each inhibitor concentration relative to a 100% lysis control (water-lysed cells) and a 0% lysis control (buffer only).
-
Determine the IC50 value by plotting the percentage of hemolysis against the inhibitor concentration.
C3b and C5b-9 (MAC) Deposition Assays (ELISA-based)
Principle: These assays quantify the deposition of complement activation products, C3b or C5b-9, on a surface that activates the complement system.[11][14] This is a direct measure of complement activation and can be used to assess the efficacy of inhibitors targeting different points in the cascade.
Materials:
-
96-well microplate coated with a complement activator (e.g., zymosan for the alternative pathway, or an antibody for the classical pathway)
-
Normal human serum
-
Test inhibitor
-
Primary antibody specific for C3b or a neoepitope on C5b-9
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., sulfuric acid)
-
Plate reader
Protocol:
-
Prepare serial dilutions of the test inhibitor.
-
In a separate plate or tubes, pre-incubate the normal human serum with the diluted inhibitor.
-
Add the serum/inhibitor mixtures to the wells of the activator-coated microplate.
-
Incubate the plate to allow for complement activation and deposition of C3b or C5b-9.
-
Wash the wells to remove unbound serum components.
-
Add the primary antibody and incubate.
-
Wash the wells and add the HRP-conjugated secondary antibody.
-
Incubate and wash the wells again.
-
Add the TMB substrate and incubate until a color change is observed.
-
Add the stop solution and measure the absorbance at 450 nm.
-
Calculate the percentage of inhibition of C3b or C5b-9 deposition for each inhibitor concentration and determine the IC50 value.
Factor B and Factor D Enzymatic Assays
Principle: These are biochemical assays that measure the direct inhibitory effect of a compound on the enzymatic activity of Factor B or Factor D.[15][16]
Materials:
-
Purified human Factor B or Factor D
-
For Factor B assay: Purified C3b and Factor D to form the C3 convertase (C3bBb)
-
For Factor D assay: Purified Factor B and C3b to form the pro-convertase (C3bB)
-
A chromogenic or fluorogenic substrate for the respective enzyme
-
Assay buffer
-
Test inhibitor
-
96-well plate
-
Plate reader
Protocol:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
In a 96-well plate, add the test inhibitor and the purified complement proteins (Factor B and C3b for Factor D inhibition, or pre-formed C3bBb for Factor B inhibition).
-
Incubate to allow for inhibitor binding.
-
Initiate the reaction by adding the final component (Factor D for the Factor B assay, or the substrate for the Factor D assay).
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a plate reader.
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Determine the percentage of inhibition relative to a no-inhibitor control and calculate the IC50 value.
C5aR1 Binding and Functional Assays
Principle: C5aR1 binding assays measure the ability of an inhibitor to displace a radiolabeled or fluorescently labeled C5a ligand from its receptor.[9] Functional assays, such as chemotaxis or calcium mobilization assays, measure the ability of an inhibitor to block the downstream signaling events initiated by C5a binding to C5aR1.[1][17]
Materials for Chemotaxis Assay:
-
Neutrophils or a cell line expressing C5aR1 (e.g., U937 cells)
-
Recombinant human C5a
-
Test inhibitor
-
Chemotaxis chamber (e.g., Transwell plate)
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
-
Fluorescence plate reader
Protocol for Chemotaxis Assay:
-
Isolate and label neutrophils or culture C5aR1-expressing cells.
-
Prepare serial dilutions of the test inhibitor.
-
Pre-incubate the cells with the diluted inhibitor.
-
Place a solution containing C5a in the lower chamber of the chemotaxis plate.
-
Add the inhibitor-treated cells to the upper chamber, which is separated from the lower chamber by a porous membrane.
-
Incubate the plate to allow for cell migration towards the C5a gradient.
-
Quantify the number of cells that have migrated to the lower chamber by measuring the fluorescence.
-
Calculate the percentage of inhibition of chemotaxis for each inhibitor concentration and determine the IC50 value.
Conclusion
The development of small molecule complement inhibitors represents a significant advancement in the treatment of a wide range of debilitating diseases. This guide provides a framework for understanding and comparing these emerging therapeutics. The provided data tables offer a snapshot of the current landscape of inhibitors, while the detailed experimental protocols serve as a resource for their evaluation. As more clinical data becomes available, a clearer picture of the therapeutic potential of these agents will emerge, offering new hope for patients with complement-driven diseases.
References
- 1. C5a-Mediated Chemotaxis of Bone Marrow-Derived Neutrophils Protocol - Creative Biolabs [creative-biolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Zilucoplan, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of Complement Activation via Plasma-Soluble C5b-9 Comparison with Terminal Complement Complex Staining in a Series of Kidney Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - Phase IIa clinical trial of complement C3 inhibitor AMY-101 in adults with periodontal inflammation [jci.org]
- 7. The new C3 inhibitor AMY-101 has a strong effect: eliminate inflammation in 3 weeks - Knowledge - Hefei Home Sunshine Pharmaceutical Technology Co., Ltd [hsppharma.com]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. Complement C5a-induced changes in neutrophil morphology during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. amyndas.com [amyndas.com]
- 11. C5b-9 Deposition Assay Service - Creative Biolabs [creative-biolabs.com]
- 12. Vemircopan - Alexion AstraZeneca Rare Disease - AdisInsight [adisinsight.springer.com]
- 13. Ex Vivo Test for Measuring Complement Attack on Endothelial Cells: From Research to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 14. C3b Deposition Assay Service - Creative Biolabs [creative-biolabs.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. biomedha.com [biomedha.com]
BCX 1470 Methanesulfonate: A Comparative Analysis of its Specificity for the Classical and Alternative Complement Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of BCX 1470 methanesulfonate against the classical and alternative pathways of the complement system. The information presented is intended to assist researchers in evaluating the suitability of this compound for their specific applications in complement-mediated disease models and therapeutic development.
Introduction to this compound
This compound is a synthetic, small-molecule serine protease inhibitor. It has been identified as a potent inhibitor of key enzymes in the complement cascade, a critical component of the innate immune system. Dysregulation of the complement system is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases. Consequently, targeted inhibition of specific complement pathways is a promising therapeutic strategy. This guide focuses on the specificity of BCX 1470 for the classical and alternative complement pathways, providing quantitative data and detailed experimental methodologies to support its potential as a selective immunomodulatory agent.
Mechanism of Action
The complement system can be activated through three primary pathways: the classical, alternative, and lectin pathways. All three pathways converge at the cleavage of C3, leading to a common terminal pathway that results in the formation of the membrane attack complex (MAC) and inflammation.
BCX 1470 exerts its inhibitory effects by targeting key serine proteases in the classical and alternative pathways:
-
Classical Pathway: This pathway is typically initiated by antigen-antibody complexes. A key enzyme in this cascade is C1s , a serine protease responsible for cleaving C4 and C2 to form the C3 convertase (C4b2a). BCX 1470 directly inhibits the enzymatic activity of C1s.
-
Alternative Pathway: This pathway is a component of the innate immune system and can be activated spontaneously or by pathogen surfaces. A crucial serine protease in this pathway is Factor D , which cleaves Factor B when it is bound to C3b, leading to the formation of the alternative pathway C3 convertase (C3bBb). BCX 1470 is an inhibitor of Factor D.
By inhibiting these critical proteases, BCX 1470 effectively blocks the amplification of the complement cascade through these pathways.
Figure 1: Simplified diagram of the classical and alternative complement pathways, highlighting the inhibitory targets of BCX 1470.
Comparative Efficacy: Classical vs. Alternative Pathway
The inhibitory potency of this compound has been quantified using both enzymatic and cell-based hemolytic assays. The data clearly demonstrates a preferential inhibition of the classical pathway.
| Assay Type | Target/Pathway | IC50 (nM) | Reference |
| Enzymatic Assay | C1s (Classical Pathway) | 1.6 | [1][2][3] |
| Factor D (Alternative Pathway) | 96 | [1][2][3] | |
| Hemolytic Assay | Classical Pathway-Mediated Hemolysis | 46 | [2] |
| Alternative Pathway-Mediated Hemolysis | 330 | [2] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data indicates that BCX 1470 is approximately 60-fold more potent at inhibiting the classical pathway enzyme C1s compared to the alternative pathway enzyme Factor D. This enzymatic selectivity translates to a 7-fold greater potency in inhibiting the overall classical pathway-mediated hemolysis compared to the alternative pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
C1s and Factor D Esterolytic Activity Assays
This assay measures the ability of BCX 1470 to inhibit the enzymatic activity of purified C1s and Factor D using a chromogenic substrate.
Materials:
-
Purified human C1s and Factor D
-
Chromogenic substrate specific for each enzyme (e.g., N-α-carbobenzoxy-L-lysine thiobenzyl ester for C1s)
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4)
-
This compound, serially diluted
-
96-well microtiter plates
-
Spectrophotometer
Protocol:
-
A solution of purified C1s or Factor D is prepared in the assay buffer.
-
In a 96-well plate, serial dilutions of this compound are added to the wells.
-
The enzyme solution (C1s or Factor D) is added to the wells containing the inhibitor and incubated for a pre-determined time at 37°C to allow for inhibitor-enzyme binding.
-
The chromogenic substrate is added to each well to initiate the enzymatic reaction.
-
The plate is incubated at 37°C, and the change in absorbance over time is measured using a spectrophotometer at a wavelength appropriate for the specific substrate.
-
The rate of substrate hydrolysis is calculated for each inhibitor concentration.
-
The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Classical and Alternative Pathway Hemolytic Assays
These cell-based assays determine the functional inhibition of the entire classical or alternative complement pathway by measuring the lysis of red blood cells.
Materials:
-
For Classical Pathway (CH50 Assay):
-
Antibody-sensitized sheep red blood cells (EAs)
-
Normal human serum (as a source of complement)
-
Gelatin veronal buffer with Ca²⁺ and Mg²⁺ (GVB²⁺)
-
-
For Alternative Pathway (APH50 Assay):
-
Rabbit red blood cells (RbE)
-
Normal human serum
-
Gelatin veronal buffer with Mg²⁺ and EGTA (to chelate Ca²⁺ and block the classical pathway)
-
-
This compound, serially diluted
-
96-well V-bottom microtiter plates
-
Spectrophotometer
Protocol:
-
Normal human serum is pre-incubated with serial dilutions of this compound for a specified time at 37°C.
-
For CH50: The pre-incubated serum-inhibitor mixture is added to wells of a 96-well plate containing a standardized suspension of antibody-sensitized sheep red blood cells in GVB²⁺.
-
For APH50: The pre-incubated serum-inhibitor mixture is added to wells containing a standardized suspension of rabbit red blood cells in GVB-Mg²⁺-EGTA.
-
The plates are incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow for complement-mediated lysis.
-
The plates are centrifuged to pellet the remaining intact red blood cells.
-
The supernatant, containing hemoglobin from lysed cells, is transferred to a flat-bottom 96-well plate.
-
The absorbance of the supernatant is measured at 412 nm.
-
The percentage of hemolysis is calculated relative to a 100% lysis control (cells lysed with water) and a 0% lysis control (cells with buffer only).
-
The IC50 value is determined by plotting the percentage of hemolysis inhibition against the logarithm of the inhibitor concentration.
Figure 2: General workflow for determining the IC50 of BCX 1470 in classical and alternative pathway hemolytic assays.
Conclusion
The available data strongly indicates that this compound is a potent inhibitor of the complement system with a marked specificity for the classical pathway over the alternative pathway. This selectivity is evident at both the level of individual enzyme inhibition (C1s vs. Factor D) and in functional, pathway-dependent hemolytic assays. This profile makes BCX 1470 a valuable research tool for dissecting the relative contributions of the classical and alternative pathways in various disease models and a potential starting point for the development of therapeutics targeting classical pathway-driven pathologies.
References
- 1. Simplified assays of hemolytic activity of the classical and alternative complement pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Classical Pathway of Hemolytic Assay Protocol - Creative Biolabs [creative-biolabs.com]
- 3. Alternative Pathway of Complement Analysis Protocol - Creative Biolabs [creative-biolabs.com]
Safety Operating Guide
Prudent Disposal of BCX 1470 Methanesulfonate: A Step-by-Step Guide for Laboratory Personnel
Summary of Known Compound Data
Due to the absence of a comprehensive Safety Data Sheet (SDS), a complete hazard profile for BCX 1470 methanesulfonate is not available. The following table summarizes the limited information that has been publicly disclosed.
| Property | Value |
| Molecular Formula | Not Available |
| Molecular Weight | Not Available |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| Known Hazards | Data not available. Treat as a potentially hazardous substance. |
Step-by-Step Disposal Protocol
Given the lack of specific toxicity and environmental hazard data, this compound and its solutions should be handled as hazardous waste.
1. Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn. This includes, but is not limited to:
-
Chemical-resistant gloves (nitrile or neoprene).[1][3] Since the compound is often dissolved in DMSO, which can facilitate skin absorption of other chemicals, extra caution is warranted.[5]
2. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound waste in a clearly labeled, sealed container. The label should include the full chemical name, "this compound," and a "Hazardous Waste" designation.
-
Liquid Waste (DMSO Solutions): Solutions of this compound in DMSO should be collected in a designated, leak-proof, and sealed hazardous waste container.[5][6] Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. The container must be clearly labeled with the full chemical name and the solvent (DMSO).
3. Consultation with Environmental Health and Safety (EHS):
-
Contact your institution's EHS office for specific guidance on the disposal of this compound. They will have procedures in place for the disposal of research chemicals with unknown hazard profiles.[7][8]
-
Provide them with all available information on the compound.
4. Temporary Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by a certified waste disposal company, as coordinated through your EHS office.[9][10]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. PPE and Safety for Chemical Handling [acsmaterial.com]
- 2. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. westlab.com [westlab.com]
- 5. uwaterloo.ca [uwaterloo.ca]
- 6. quora.com [quora.com]
- 7. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 8. Unknowns | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. Bot Verification [naturtotalshop.com]
Essential Safety and Logistical Information for Handling BCX 1470 Methanesulfonate
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling BCX 1470 methanesulfonate. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Given that this compound is a potent serine protease inhibitor, a comprehensive PPE strategy is mandatory to prevent exposure.[1][2] The following table summarizes the required PPE for various handling scenarios.
| Operation | Required PPE | Rationale |
| Unpacking/Weighing (Dry Powder) | - Full-face powered air-purifying respirator (PAPR) - Chemical-resistant disposable coveralls ("bunny suit") - Double-layered, powder-free nitrile gloves (outer pair with long cuffs) - Disposable shoe covers - Safety goggles (if not using a full-face respirator) | To prevent inhalation of fine particles and minimize skin contact with the potent compound.[3] |
| Solution Preparation/Handling | - Chemical fume hood - Lab coat or disposable gown - Single pair of nitrile gloves - Safety glasses with side shields | To protect against splashes and minimize inhalation of any potential aerosols. |
| Spill Cleanup | - Full-face powered air-purifying respirator (PAPR) - Chemical-resistant disposable coveralls - Double-layered, chemical-resistant gloves (e.g., nitrile or neoprene) - Chemical-resistant boot covers - Face shield and goggles | To provide maximum protection during cleanup of a potentially hazardous spill. |
Operational Handling and Experimental Protocols
Proper handling procedures are critical to minimize exposure risk and maintain the integrity of the compound.
2.1. Storage and Stability
| Condition | Storage Temperature | Duration | Notes |
| Stock Solution | -80°C | 6 months | Sealed storage, away from moisture.[4] |
| -20°C | 1 month | Sealed storage, away from moisture.[4] | |
| Short-term | -4°C | Short term | As specified by some suppliers.[5] |
| Long-term | -20°C | ≥ 2 years | As specified by some suppliers.[6][7] |
2.2. Weighing and Reconstitution Protocol
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. The weighing station, typically a balance within a chemical fume hood or a containment glove box, should be clean and prepared.
-
Weighing:
-
Use a dedicated set of weighing tools (spatula, weighing paper).
-
Carefully transfer the desired amount of this compound powder. Avoid creating dust.
-
Clean the tools and the weighing area immediately after use with an appropriate solvent (e.g., 70% ethanol) to decontaminate surfaces.
-
-
Reconstitution:
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[8]
3.1. Waste Segregation and Collection
-
Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), weighing paper, and empty vials should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container for liquids. Do not empty into drains.[9][10]
3.2. Decontamination and Disposal Procedures
-
Work Surfaces: Decontaminate all work surfaces (fume hood, benchtops) with a suitable cleaning agent.
-
Glassware: Reusable glassware should be soaked in a decontamination solution before standard washing.
Logical Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
Signaling Pathway Inhibition
This compound is a serine protease inhibitor that targets Factor D and C1s, key enzymes in the complement system.[4][5][6][12]
Caption: Inhibition of complement pathways by BCX 1470.
References
- 1. aiha.org [aiha.org]
- 2. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 3. 3m.com [3m.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound (CTI-014) - Creative Biolabs [creative-biolabs.com]
- 6. This compound - Creative Enzymes [creative-enzymes.com]
- 7. molnova.cn [molnova.cn]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. chemos.de [chemos.de]
- 10. fishersci.com [fishersci.com]
- 11. Evaluation of methods for destruction of some alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
